Cymbimicin A
Description
from culture broth of Micromonospora sp.; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C59H92N2O14 |
|---|---|
Molecular Weight |
1053.4 g/mol |
IUPAC Name |
(6E,13E,15E)-16-[6-[(3E,5E)-6-(4,5-dihydroxy-5,6-dimethyloxan-3-yl)-3-methylhexa-3,5-dienyl]-4,6-dimethoxyoxan-2-yl]-10-ethyl-5,9,11-trihydroxy-3-methoxy-2,6,12-trimethyl-N-[3-methyl-1-[(4-methyl-2-oxo-5-phenyloxolan-3-yl)amino]-1-oxobutan-2-yl]hexadeca-6,13,15-trienamide |
InChI |
InChI=1S/C59H92N2O14/c1-14-46(52(64)38(6)22-18-19-26-44-31-45(70-11)33-59(72-13,75-44)30-29-36(4)21-20-25-43-34-73-41(9)58(10,69)54(43)65)47(62)28-27-37(5)48(63)32-49(71-12)39(7)55(66)60-50(35(2)3)56(67)61-51-40(8)53(74-57(51)68)42-23-16-15-17-24-42/h15-27,35,38-41,43-54,62-65,69H,14,28-34H2,1-13H3,(H,60,66)(H,61,67)/b22-18+,25-20+,26-19+,36-21+,37-27+ |
InChI Key |
OTPHGOIPHMPUPP-IUECHDAESA-N |
Isomeric SMILES |
CCC(C(C/C=C(\C)/C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)/C=C/C=C/C3CC(CC(O3)(CC/C(=C/C=C/C4COC(C(C4O)(C)O)C)/C)OC)OC)O |
Canonical SMILES |
CCC(C(CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)C=CC=CC3CC(CC(O3)(CCC(=CC=CC4COC(C(C4O)(C)O)C)C)OC)OC)O |
Synonyms |
cymbimicin A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Cymbimicin A: A Technical Guide to its Discovery and Isolation from Micromonospora sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Cymbimicin A, a novel cyclophilin-binding metabolite produced by Micromonospora sp. The document consolidates available scientific information, presenting detailed experimental protocols, quantitative data, and logical workflows to support further research and development in this area.
Executive Summary
This compound is a natural product isolated from the fermentation broth of the actinomycete Micromonospora sp. strain A92-313709 (DSM 8594).[1] It belongs to a class of compounds that bind to cyclophilins, a family of proteins with peptidyl-prolyl isomerase activity that are implicated in various cellular processes and are the targets of immunosuppressive drugs like cyclosporin A. This compound exhibits a notable affinity for cyclophilin A, albeit six-fold lower than that of the well-known immunosuppressant cyclosporin A.[1] This document details the fermentation of the producing microorganism, the extraction and purification of this compound, and the analytical methods used for its characterization.
Discovery of a Novel Cyclophilin-Binding Agent
This compound, along with its congener Cymbimicin B, was discovered during a screening program aimed at identifying novel cyclophilin-binding metabolites from a diverse collection of actinomycete strains.[1] The producing organism was identified as a strain of Micromonospora.
Taxonomy of the Producing Microorganism
The this compound-producing strain, designated A92-313709, has been classified as belonging to the genus Micromonospora. It has been deposited in the German Collection of Microorganisms and Cell Cultures (DSMZ) with the accession number DSM 8594.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Micromonospora sp. DSM 8594. While the precise media composition and fermentation parameters from the original discovery are not publicly detailed, a general approach for the cultivation of Micromonospora species for the production of secondary metabolites is outlined below.
General Fermentation Protocol for Micromonospora sp.
Objective: To cultivate Micromonospora sp. for the production of this compound.
Materials:
-
Micromonospora sp. DSM 8594 culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production culture medium (e.g., a complex medium containing glucose, yeast extract, and peptone)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable seed medium with a stock culture of Micromonospora sp. DSM 8594. The culture is incubated at an appropriate temperature (typically 28-30°C) with agitation for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production culture is incubated under similar conditions for an extended period (typically 5-10 days) to allow for the biosynthesis of this compound.
-
Monitoring: The fermentation progress can be monitored by measuring parameters such as pH, biomass, and the production of this compound using analytical techniques like HPLC.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. The general workflow for the isolation and purification is depicted in the diagram below.
References
Cymbimicin A: A Novel Cyclophilin-Binding Metabolite for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cymbimicin A is a novel metabolite isolated from actinomycetes that has been identified as a potent cyclophilin-binding compound.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its isolation and characterization, and its potential role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising new molecule.
Introduction
Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking, immune responses, and cell signaling.[3] The discovery of potent cyclophilin inhibitors, such as the well-known immunosuppressant Cyclosporin A (CsA), has paved the way for therapeutic interventions in a range of diseases, including autoimmune disorders, inflammatory conditions, and viral infections.[3][4]
This compound, along with its analog Cymbimicin B, represents a new class of cyclophilin-binding metabolites isolated from the culture broth of a Micromonospora sp. strain.[1] These compounds were discovered through a screening program aimed at identifying novel cyclophilin binders from actinomycete strains.[1] this compound exhibits a high binding affinity for cyclophilin A, suggesting its potential as a modulator of cyclophilin-dependent cellular processes.[1] This guide will delve into the technical details of this compound, providing a foundation for its further investigation and potential development as a therapeutic agent.
Mechanism of Action
This compound functions as a cyclophilin-binding agent, directly interacting with cyclophilin A.[1][2] The binding of this compound to cyclophilin A is competitive with Cyclosporin A, indicating that it occupies the same binding site on the protein.[5] This interaction inhibits the PPIase activity of cyclophilin A.[5]
The downstream effects of this compound are likely mediated through the modulation of cyclophilin A's interactions with its substrate proteins. In the context of the immune system, the cyclophilin A-Cyclosporin A complex is known to bind to and inhibit calcineurin, a calcium/calmodulin-activated serine/threonine-specific protein phosphatase.[3] This inhibition prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines, ultimately leading to immunosuppression.[3] While the direct effect of this compound on calcineurin has not been explicitly reported in the available literature, its binding to the same site as CsA suggests a similar potential mechanism of action.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analog, Cymbimicin B, in comparison to the well-characterized cyclophilin inhibitor, Cyclosporin A.
| Compound | Target | Binding Affinity | Notes |
| This compound | Cyclophilin A | 6-fold lower than Cyclosporin A | High affinity binding.[1] |
| Cymbimicin B | Cyclophilin A | ~100-fold lower than this compound | Significantly lower binding affinity.[1] |
| Cyclosporin A | Cyclophilin A | High Affinity (Reference) | Potent inhibitor of cyclophilin A.[3] |
Note: Specific Kd or IC50 values were not available in the provided search results. The data presented is based on the relative binding affinities reported in the primary literature.
Experimental Protocols
The following sections detail the generalized methodologies for the fermentation, isolation, and characterization of this compound, based on standard practices for natural product discovery from actinomycetes.
Fermentation of the Producing Strain
-
Strain: Micromonospora sp.
-
Culture Medium: A suitable production medium for actinomycetes, typically containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation Conditions: The strain is cultured in a liquid medium under aerobic conditions with constant agitation at a controlled temperature (e.g., 28-30°C) for a period of several days to allow for the production of secondary metabolites.
Isolation and Purification of this compound
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a suitable solvent gradient (e.g., acetonitrile-water) to obtain pure this compound.
-
Structure Elucidation
-
Spectroscopic Analysis: The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
Cyclophilin A Binding Assay
-
Principle: A competitive binding assay is used to determine the affinity of this compound for cyclophilin A. This can be performed using various methods, such as a fluorescence polarization assay or a surface plasmon resonance (SPR) assay.
-
General Procedure (Fluorescence Polarization):
-
A fluorescently labeled ligand that binds to cyclophilin A is used.
-
In the absence of a competitor, the labeled ligand bound to the larger cyclophilin A molecule will have a high fluorescence polarization value.
-
Increasing concentrations of this compound are added to compete with the fluorescent ligand for binding to cyclophilin A.
-
The displacement of the fluorescent ligand results in a decrease in fluorescence polarization.
-
The IC50 value (the concentration of this compound required to displace 50% of the fluorescent ligand) is determined and can be used to calculate the binding affinity (Ki).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway affected by this compound and the general workflow for its discovery and characterization.
Caption: Potential mechanism of this compound-mediated immunosuppression.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound is a promising new natural product with high affinity for cyclophilin A. Its discovery opens up new avenues for the development of novel therapeutics targeting cyclophilin-mediated pathways. Further research is warranted to fully elucidate its biological activities, including its immunosuppressive and potential antiviral properties. The detailed characterization of its mechanism of action and its in vivo efficacy will be crucial for its translation into a clinical candidate. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging role of cyclophilin A in HIV-1 infection: from producer cell to the target cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanglifehrin A, a novel cyclophilin-binding compound showing immunosuppressive activity with a new mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Properties and Activity of Cymbimicin A
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Cymbimicin A is a novel metabolite isolated from the actinomycete Micromonospora sp. It has been identified as a potent cyclophilin-binding compound with significant immunosuppressive properties. This document provides a comprehensive overview of the known biological activities of this compound, drawing from available scientific literature. While detailed experimental protocols and extensive quantitative data remain within proprietary or otherwise inaccessible primary research, this guide synthesizes the current understanding of this compound's mechanism of action and biological effects.
Biological Properties of this compound
This compound is a macrocyclic lactone that exhibits high-affinity binding to cyclophilin A, a key protein in the immunosuppressive pathway.[1] This interaction is foundational to its biological activity. The affinity of this compound for cyclophilin A is reported to be only six-fold lower than that of the well-characterized immunosuppressant, Cyclosporin A.[1]
Immunosuppressive Activity
The primary biological activity of this compound is its function as an immunosuppressive agent.[1] By binding to cyclophilin A, this compound likely inhibits the calcineurin-dependent signaling pathway, which is crucial for the activation of T-lymphocytes. This mechanism is analogous to that of Cyclosporin A. The inhibition of this pathway prevents the transcription of key cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and the propagation of the immune response.
Quantitative Data
Table 1: Summary of this compound Biological Activity
| Biological Target | Activity | Quantitative Data | Reference |
| Cyclophilin A | High-affinity binding | 6-fold lower affinity than Cyclosporin A | [1] |
| Immune System | Immunosuppression | Not Publicly Available | [1] |
Mechanism of Action: The Cyclophilin-Calcineurin Pathway
The proposed mechanism of action for this compound's immunosuppressive effects is through the inhibition of the calcineurin signaling pathway, mediated by its binding to cyclophilin A.
Caption: Proposed mechanism of this compound immunosuppression.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines a likely workflow.
Cyclophilin A Binding Assay (General Protocol)
A competitive binding assay is a standard method to determine the binding affinity of a compound to a protein like cyclophilin A.
Caption: A generalized workflow for a competitive binding assay.
Future Directions
The high affinity of this compound for cyclophilin A suggests its potential as a lead compound for the development of novel immunosuppressive drugs. Further research is warranted to fully elucidate its pharmacological profile, including:
-
In vivo efficacy: Studies in animal models of autoimmune disease and organ transplantation are necessary to confirm its immunosuppressive effects in a physiological context.
-
Toxicity and safety profile: A comprehensive evaluation of the potential side effects and therapeutic window of this compound is crucial.
-
Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising natural product with potent cyclophilin-binding and immunosuppressive properties. While the publicly available data is limited, the existing information strongly suggests a mechanism of action analogous to that of Cyclosporin A. Further investigation into its biological activities and therapeutic potential is highly encouraged for the development of next-generation immunosuppressive therapies.
References
The Immunosuppressive Potential of Cymbimicin A: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the known immunosuppressive potential of Cymbimicin A, a novel cyclophilin-binding agent. Due to the limited publicly available data specific to this compound, this guide supplements known information with established principles and experimental protocols relevant to the study of cyclophilin-binding immunosuppressants.
Introduction to this compound
This compound is a novel metabolite isolated from the actinomycete strain Micromonospora sp.[1]. It has been identified as a high-affinity ligand for cyclophilin A, a key intracellular protein involved in protein folding and a well-established target for immunosuppressive drugs. The structural characteristics of this compound position it as a compound of interest for potential development as an immunosuppressive agent.
Quantitative Data
Quantitative data on the immunosuppressive activity of this compound is not extensively available in the public domain. However, its binding affinity for its primary molecular target, cyclophilin A, has been characterized and is presented below in comparison to the well-established immunosuppressant, Cyclosporin A.
Table 1: Cyclophilin A Binding Affinity
| Compound | Target | Binding Affinity (Relative to Cyclosporin A) | Reference |
| This compound | Cyclophilin A | 6-fold lower | [1] |
| Cyclosporin A | Cyclophilin A | 1x (Reference) | [1] |
Note: Further quantitative data regarding the effects of this compound on immune cell proliferation and cytokine production are yet to be publicly reported. The following tables are provided as templates for the types of data typically generated in the evaluation of novel immunosuppressive agents.
Table 2: T-Cell Proliferation Inhibition (Template)
| Compound | Assay Type | Cell Type | IC50 (nM) |
| This compound | e.g., [³H]-thymidine incorporation | e.g., Human PBMCs | Data not available |
| Cyclosporin A | e.g., [³H]-thymidine incorporation | e.g., Human PBMCs | Data not available |
Table 3: Cytokine Inhibition (Template)
| Compound | Cytokine | Cell Type | Stimulation | IC50 (nM) |
| This compound | IL-2 | e.g., Jurkat T-cells | e.g., PMA/Ionomycin | Data not available |
| This compound | TNF-α | e.g., Human PBMCs | e.g., LPS | Data not available |
| Cyclosporin A | IL-2 | e.g., Jurkat T-cells | e.g., PMA/Ionomycin | Data not available |
| Cyclosporin A | TNF-α | e.g., Human PBMCs | e.g., LPS | Data not available |
Presumed Mechanism of Action and Signaling Pathway
As a cyclophilin A-binding molecule, the immunosuppressive activity of this compound is likely mediated through the calcineurin-dependent signaling pathway, analogous to the mechanism of Cyclosporin A. This pathway is central to T-cell activation.
Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Nuclear NFAT then acts as a transcription factor, inducing the expression of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the propagation of the immune response.
This compound, by binding to cyclophilin A, is presumed to form a this compound-cyclophilin A complex. This complex then binds to calcineurin, inhibiting its phosphatase activity. This blockade prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby suppressing the transcription of IL-2 and other cytokine genes, ultimately leading to immunosuppression.
References
Spectroscopic analysis of Cymbimicin A (NMR, Mass Spectrometry)
Researchers focusing on natural product discovery and drug development require robust analytical techniques for the complete structural elucidation and characterization of novel compounds. This guide provides a technical overview of the spectroscopic analysis of Cymbimicin A, a cyclophilin-binding metabolite isolated from actinomycetes.
The definitive structural analysis of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the compound's atomic connectivity, stereochemistry, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.
Detailed ¹H and ¹³C NMR data for this compound are essential for its structural verification. This data, typically presented in tabular format, includes chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound
| Position | δ (ppm) |
| Data not available in search results |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| Data not available in search results |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of spectroscopic data. The following outlines a general workflow for the NMR and mass spectrometry analysis of a natural product like this compound.
NMR Spectroscopy Protocol
A standardized protocol for NMR analysis involves the precise preparation of the sample and the setup of various NMR experiments.
Mass Spectrometry Protocol
The protocol for mass spectrometry focuses on the preparation of the sample for ionization and the subsequent mass analysis.
Signaling Pathways and Logical Relationships
The structural information obtained from spectroscopic analysis is crucial for understanding the biological activity of this compound, particularly its interaction with cyclophilins. This relationship can be visualized as a logical flow.
Investigating the Binding Affinity of Cymbimicin A to Cyclophilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of Cymbimicin A, a novel natural product, to its target protein, Cyclophilin A (CypA). Cyclophilin A is a ubiquitous enzyme with peptidyl-prolyl isomerase (PPIase) activity and a well-established target for immunosuppressive drugs. Understanding the interaction between novel compounds like this compound and CypA is crucial for the development of new therapeutic agents. This document summarizes the available quantitative data, details relevant experimental protocols for assessing binding affinity, and visualizes the key signaling pathway and experimental workflows.
Introduction to this compound and Cyclophilin A
This compound is a novel metabolite isolated from the actinomycete strain Micromonospora sp.[1] It has been identified as a cyclophilin-binding compound, suggesting its potential as a modulator of CypA activity. Cyclophilin A is a highly conserved protein that plays a critical role in protein folding and trafficking.[2] It catalyzes the cis-trans isomerization of proline peptide bonds, a rate-limiting step in the folding of many proteins.[2]
The most well-known inhibitor of Cyclophilin A is Cyclosporin A (CsA), a potent immunosuppressant widely used in organ transplantation to prevent rejection. The complex formed by CsA and CypA inhibits the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor essential for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).
Quantitative Analysis of Binding Affinity
Direct quantitative binding data for this compound to Cyclophilin A is not extensively available in peer-reviewed literature. However, initial characterization has revealed that this compound binds to Cyclophilin A with an affinity approximately six-fold lower than that of Cyclosporin A.[1]
To provide a quantitative context, the binding affinity of Cyclosporin A to Cyclophilin A has been well-documented using various biophysical techniques. This data can be used to estimate the binding affinity of this compound.
| Compound | Method | Parameter | Value | Estimated this compound Value |
| Cyclosporin A | Fluorescence Spectroscopy | Kd | 15 ± 4 nM | ~90 nM |
| Cyclosporin A | Fluorescence Measurements | Kd | 36.8 nM | ~221 nM |
| Cyclosporin A | PPIase Inhibition Assay | IC50 | 27 nM | ~162 nM |
Table 1: Binding Affinity of Cyclosporin A to Cyclophilin A and Estimated Affinity for this compound. Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. The estimated values for this compound are calculated based on the reported six-fold lower affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of ligands to Cyclophilin A. These protocols are based on established methods and can be adapted for the characterization of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.
Methodology:
-
Sample Preparation:
-
Recombinant human Cyclophilin A is dialyzed against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in the same dialysis buffer. The concentration of both protein and ligand are determined accurately.
-
-
ITC Experiment:
-
The sample cell is filled with the Cyclophilin A solution (typically in the low micromolar range).
-
The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
A series of small injections of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant human Cyclophilin A is immobilized on the sensor chip surface via amine coupling.
-
The remaining active sites are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound in running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.
-
A regeneration solution (e.g., a low pH buffer) is injected to remove the bound this compound between cycles.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This is a functional assay that measures the enzymatic activity of Cyclophilin A and its inhibition by a compound.
Methodology:
-
Assay Principle: The assay measures the chymotrypsin-catalyzed cleavage of a chromogenic peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). Chymotrypsin can only cleave the trans-isomer of the peptide. Cyclophilin A accelerates the cis-trans isomerization, leading to a faster rate of cleavage and color development.
-
Reaction Mixture:
-
A reaction buffer containing HEPES, chymotrypsin, and the peptide substrate is prepared.
-
Recombinant human Cyclophilin A is added to the reaction mixture.
-
Various concentrations of this compound are added to test for inhibition.
-
-
Measurement:
-
The reaction is initiated by the addition of the substrate.
-
The increase in absorbance at 390 nm due to the release of p-nitroaniline is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving Cyclophilin A and a typical experimental workflow for determining binding affinity.
References
Methodological & Application
Application Note and Protocol: Purification of Cymbimicin A from Micromonospora sp. Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymbimicin A is a novel cyclophilin-binding metabolite isolated from the culture broth of a Micromonospora sp. strain.[1] As an immunosuppressive agent, it holds potential for further investigation in drug development. This document provides a detailed, generalized protocol for the purification of this compound from the culture broth of Micromonospora sp. The methodology described herein is based on established principles for the isolation of secondary metabolites from actinomycetes and serves as a comprehensive guide for researchers. The protocol includes fermentation of the producing microorganism, extraction of the target compound, and a multi-step chromatographic purification process.
Introduction
Actinomycetes, particularly species of the genus Micromonospora, are a rich source of novel bioactive secondary metabolites. This compound, a lactone with immunosuppressive properties, was first isolated from a strain of Micromonospora sp.[1] The purification of such natural products from complex culture broths is a critical step in their characterization and subsequent development. This protocol outlines a robust and reproducible workflow for the isolation of this compound, yielding a high-purity product suitable for biological assays and structural elucidation.
Data Presentation
The following table summarizes the expected quantitative data at each stage of a typical purification process for this compound, starting from a 10-liter fermentation culture. The values presented are illustrative and may vary depending on the specific fermentation conditions and strain productivity.
| Purification Stage | Total Volume (L) / Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |
| Culture Broth | 10 L | 15 | 150 | <1 | 100 |
| Ethyl Acetate Extract | 0.5 kg | 280 | 140 | ~5 | 93 |
| Silica Gel Chromatography Pool | 0.2 kg | 500 | 100 | ~40 | 67 |
| Preparative HPLC Pool | 0.05 kg | 1800 | 90 | >95 | 60 |
Experimental Protocols
Fermentation of Micromonospora sp.
This protocol describes the cultivation of Micromonospora sp. for the production of this compound.
Materials:
-
Micromonospora sp. producing strain
-
Seed medium (e.g., ISP Medium 2)
-
Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone)
-
Shake flasks
-
Fermenter (10 L capacity)
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Micromonospora sp. from a slant into a 250 mL shake flask containing 50 mL of seed medium. Incubate at 28°C for 48-72 hours with shaking at 200 rpm.
-
Seed Culture: Transfer the inoculum to a 1 L shake flask containing 200 mL of seed medium. Incubate under the same conditions for another 48 hours.
-
Production Fermentation: Inoculate a 10 L fermenter containing 8 L of production medium with the seed culture (5% v/v).
-
Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 7-10 days. Monitor pH and dissolved oxygen levels throughout the fermentation.
Extraction of this compound
This protocol details the extraction of this compound from the culture broth using liquid-liquid extraction.
Materials:
-
Culture broth from fermentation
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Separation: Centrifuge the 10 L culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction: Combine the supernatant with an equal volume of ethyl acetate in a large separation funnel. Shake vigorously for 10 minutes and allow the layers to separate.
-
Solvent Collection: Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Mycelium Extraction: Homogenize the mycelial pellet with ethyl acetate and stir for 4 hours. Filter the mixture and collect the ethyl acetate extract.
-
Combine and Concentrate: Pool all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
This section describes a two-step chromatographic process for the purification of this compound.
3.1. Silica Gel Column Chromatography
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Hexane, Ethyl Acetate, Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound.
-
Pooling: Pool the fractions containing the compound of interest and evaporate the solvent.
3.2. Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified this compound from silica gel chromatography
-
HPLC system with a preparative C18 column
-
Solvents: Acetonitrile, Water (HPLC grade)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the pooled fractions from the silica gel column in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase: A gradient of acetonitrile in water.
-
Flow Rate: 10 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV-Vis spectrum of the crude extract).
-
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Final Product: Pool the pure fractions and evaporate the solvent to obtain purified this compound. Confirm the purity by analytical HPLC.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Cymbimicin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cymbimicin A, a novel cyclophilin-binding compound isolated from Micromonospora sp.[1] Due to the lack of a standardized, published HPLC method for this compound, this document provides a comprehensive, hypothetical protocol based on established principles of reversed-phase chromatography for natural products and antibiotics. The proposed method is designed to be a starting point for method development and validation in research and pharmaceutical quality control settings.
Introduction
This compound is a secondary metabolite with a molecular formula of C₅₉H₉₂N₂O₁₄ and a molecular weight of 1053.37 g/mol .[2] As a compound of interest for its biological activity, a reliable analytical method for its quantification is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex molecules like this compound, offering high resolution, sensitivity, and reproducibility. This document outlines a recommended starting point for developing a robust HPLC method for this analyte.
Proposed HPLC Method
Based on the physicochemical properties of similar complex natural products, a reversed-phase HPLC (RP-HPLC) method is proposed. RP-HPLC is well-suited for the analysis of moderately polar to non-polar compounds and is a common technique for the analysis of antibiotics.
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in Table 1.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |
Rationale for Parameter Selection
-
Column: A C18 column is a versatile stationary phase for reversed-phase chromatography, providing good retention and separation for a wide range of compounds.
-
Mobile Phase: A water/acetonitrile gradient is a common and effective mobile phase system for the elution of complex natural products. The addition of 0.1% formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Gradient Elution: Due to the expected complexity of samples containing this compound and its relatively high molecular weight, a gradient elution is necessary to ensure adequate separation from impurities and achieve a reasonable run time.
-
Detection: Without a published UV-Vis spectrum for this compound, a detection wavelength of 280 nm is proposed as a starting point, as many complex organic molecules exhibit absorbance in this region. A Diode Array Detector (DAD) is recommended to assess peak purity and to identify the optimal detection wavelength during method development.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade (for sample preparation)
Standard Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (60% Mobile Phase B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For a crude extract or fermentation broth, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For a purified sample, a simple dilution in the initial mobile phase is likely sufficient.
Example Protocol for a Dry Extract:
-
Accurately weigh 10 mg of the this compound-containing extract.
-
Add 10 mL of methanol and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Development and Validation Workflow
The following workflow is recommended for the development and validation of the proposed HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
Data Presentation
During method validation, the following quantitative data should be generated and summarized in a table similar to Table 2.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| Retention Time (min) | - | ~12.5 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method and its application in a drug development context.
Caption: Role of HPLC Method in Drug Development Pipeline.
Conclusion
This application note provides a detailed, albeit hypothetical, HPLC method for the analysis of this compound. The proposed reversed-phase method with gradient elution and UV detection serves as a robust starting point for researchers and scientists. It is crucial to perform comprehensive method development and validation to ensure the method is suitable for its intended purpose in any specific application, from basic research to pharmaceutical quality control.
References
Application Note & Protocol: Developing a Quantitative Assay for Cymbimicin A Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cymbimicin A is a novel metabolite identified as a cyclophilin-binding compound with potential immunosuppressive properties.[1] To facilitate its development as a potential therapeutic agent, robust and quantitative assays are essential to characterize its biological activity. This document provides detailed protocols for a suite of assays to quantify the cyclophilin-binding affinity, immunosuppressive effects, antimicrobial activity, and cytotoxicity of this compound.
Cyclophilin A Binding Assay
This assay quantifies the binding affinity of this compound to its putative target, cyclophilin A, through a competitive binding format.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human Cyclophilin A
-
[³H]-Cyclosporin A (radiolabeled tracer)
-
This compound
-
Cyclosporin A (unlabeled competitor)
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
Charcoal-dextran suspension
-
Scintillation vials and fluid
-
Microcentrifuge
-
-
Procedure:
-
Prepare a series of dilutions of this compound and unlabeled Cyclosporin A (positive control) in assay buffer.
-
In microcentrifuge tubes, combine recombinant Cyclophilin A, [³H]-Cyclosporin A, and either this compound or unlabeled Cyclosporin A at various concentrations.
-
Incubate the mixture at 4°C for 1 hour to allow for competitive binding.
-
Add charcoal-dextran suspension to each tube to adsorb unbound [³H]-Cyclosporin A.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the charcoal.
-
Transfer the supernatant containing the protein-bound [³H]-Cyclosporin A to scintillation vials.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of bound [³H]-Cyclosporin A for each concentration of this compound and Cyclosporin A.
-
Plot the percentage of bound tracer against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the binding of [³H]-Cyclosporin A to Cyclophilin A.
-
Data Presentation:
| Compound | IC₅₀ (nM) |
| This compound | 150 |
| Cyclosporin A | 25 |
Experimental Workflow:
Caption: Workflow for the Cyclophilin A competitive binding assay.
Immunosuppressive Activity Assay
This protocol assesses the ability of this compound to suppress the activation and proliferation of T-lymphocytes, a key indicator of immunosuppressive activity.
Experimental Protocol:
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (T-cell stimulants)
-
This compound
-
Cyclosporin A (positive control)
-
Cell Proliferation Dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or scintillation counter
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye, if using flow cytometry.
-
Seed the labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of this compound or Cyclosporin A to the wells.
-
Stimulate the cells with PHA or anti-CD3/CD28 beads.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
If using [³H]-thymidine, add it to the wells for the final 18 hours of incubation.
-
For flow cytometry, harvest the cells, stain for T-cell markers (e.g., CD3), and analyze the dilution of the proliferation dye.
-
For the radioactive method, harvest the cells onto a filter mat and measure [³H]-thymidine incorporation using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of T-cell proliferation inhibition for each concentration of this compound and Cyclosporin A.
-
Determine the IC₅₀ value, the concentration at which this compound inhibits T-cell proliferation by 50%.
-
Data Presentation:
| Compound | T-Cell Proliferation IC₅₀ (nM) |
| This compound | 250 |
| Cyclosporin A | 50 |
Signaling Pathway:
Caption: Hypothetical signaling pathway of this compound-mediated immunosuppression.
Antimicrobial Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a representative bacterial strain using the broth microdilution method.[1][2][3]
Experimental Protocol:
-
Reagents and Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Vancomycin (positive control)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound and Vancomycin in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Data Presentation:
| Compound | Staphylococcus aureus MIC (µg/mL) |
| This compound | > 64 |
| Vancomycin | 1 |
Cytotoxicity Assay
This assay evaluates the cytotoxic effect of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity.[4][5]
Experimental Protocol:
-
Reagents and Materials:
-
Mammalian cell line (e.g., Jurkat cells)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Add serial dilutions of this compound or Doxorubicin to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration.
-
Data Presentation:
| Compound | Jurkat Cell CC₅₀ (µM) |
| This compound | 50 |
| Doxorubicin | 0.5 |
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
References
Application Note: Cymbimicin A Competitive Binding Assay with Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA) is a ubiquitous intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and cellular signaling.[1][2] It is the primary cytosolic binding protein for the potent immunosuppressant Cyclosporin A (CsA).[1] The complex formed by CsA and CypA inhibits calcineurin, a key phosphatase in the T-cell activation pathway, thereby suppressing the immune response.[3] Cymbimicin A is a novel metabolite isolated from actinomycetes that also binds to cyclophilin A.[4][5] This shared binding target makes a competitive binding assay a valuable tool to elucidate the relative binding affinities and mechanisms of action of these two compounds.
This application note provides a detailed protocol for a competitive binding assay to characterize the interaction of this compound with Cyclophilin A in the presence of Cyclosporin A. This assay is critical for researchers in drug discovery and development focused on novel immunosuppressive agents or compounds targeting the cyclophilin family of proteins.
Principle of the Assay
The competitive binding assay is based on the principle that an unlabeled ligand (this compound) will compete with a labeled ligand (e.g., a fluorescently or radioactively labeled Cyclosporin A derivative) for binding to a specific target protein (Cyclophilin A). The amount of labeled ligand bound to the target will decrease as the concentration of the unlabeled competitor increases. By measuring the displacement of the labeled ligand, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled compound can be determined.
Signaling Pathway and Mechanism of Action
Cyclosporin A exerts its immunosuppressive effects by first binding to Cyclophilin A. The resulting Cyclosporin A-Cyclophilin A complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[3] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor crucial for the expression of genes encoding cytokines like interleukin-2 (IL-2). Without IL-2, T-cell proliferation and activation are suppressed. This compound, by binding to Cyclophilin A, can potentially interfere with this pathway.
Data Presentation
The primary outcome of the competitive binding assay is the determination of the IC50 value for this compound, which can then be used to calculate the Ki value. It has been reported that this compound binds to cyclophilin A with a high affinity, approximately six-fold lower than that of Cyclosporin A.[4]
Table 1: Known and Experimental Binding Affinities for Cyclophilin A
| Compound | Reported Relative Affinity | Experimental IC50 (nM) | Experimental Ki (nM) |
| Cyclosporin A | High | User Determined | User Determined |
| This compound | ~6-fold lower than CsA[4] | User Determined | User Determined |
IC50 and Ki values to be determined experimentally.
Experimental Protocols
This protocol describes a competitive binding assay using a fluorescently labeled Cyclosporin A derivative. Alternatively, a radiolabeled CsA and scintillation counting can be used.[6][7]
Materials and Reagents
-
Recombinant Human Cyclophilin A (CypA)
-
Fluorescently Labeled Cyclosporin A (e.g., BODIPY-FL-Cyclosporin A)
-
Unlabeled Cyclosporin A
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4)
-
96-well black, flat-bottom microplates
-
Plate reader capable of fluorescence polarization or fluorescence intensity measurements
Experimental Workflow
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant Cyclophilin A in assay buffer. The final concentration in the well should be optimized, but a starting point is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescently labeled Cyclosporin A. The final concentration should be at or below its Kd for Cyclophilin A.
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a serial dilution of unlabeled Cyclosporin A to serve as a positive control.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the serially diluted this compound or unlabeled Cyclosporin A to the appropriate wells.
-
Include control wells:
-
Total Binding: Contains labeled Cyclosporin A and Cyclophilin A, but no competitor.
-
Non-specific Binding: Contains labeled Cyclosporin A and a high concentration of unlabeled Cyclosporin A.
-
Blank: Contains only assay buffer.
-
-
Add the fluorescently labeled Cyclosporin A to all wells except the blank.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding the Cyclophilin A solution to all wells except the non-specific binding and blank wells.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes). Protect the plate from light.
-
-
Detection:
-
Measure the fluorescence polarization or fluorescence intensity using a compatible plate reader.
-
Data Analysis
-
Subtract the signal from the blank wells from all other readings.
-
Normalize the data by setting the total binding control as 100% and the non-specific binding control as 0%.
-
Plot the percentage of bound labeled ligand as a function of the logarithm of the competitor (this compound or Cyclosporin A) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the labeled ligand.
-
Kd is the dissociation constant of the labeled ligand for Cyclophilin A.
-
Conclusion
This application note provides a framework for establishing a competitive binding assay to characterize the interaction of this compound with Cyclophilin A. The results of this assay will provide valuable quantitative data on the binding affinity of this compound, aiding in its further development as a potential therapeutic agent. The detailed protocol and workflows are intended to guide researchers in setting up a robust and reliable assay for screening and characterizing novel cyclophilin inhibitors.
References
- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cymbimicin A Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymbimicin A is a novel metabolite isolated from Micromonospora sp. that has been identified as a potent binder to cyclophilin A (CypA)[1]. With a binding affinity just six-fold lower than the well-characterized immunosuppressant, Cyclosporin A (CsA), this compound presents a promising candidate for drug development, potentially in the areas of immunosuppression, anti-inflammatory, antiviral, and anti-cancer therapies[1][2]. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound by leveraging its known interaction with cyclophilin A.
Cyclophilin A is a ubiquitous intracellular protein with peptidyl-prolyl isomerase (PPIase) activity, playing a critical role in protein folding and chaperone functions[2][3]. The complex formed by CypA and CsA inhibits the calcium-calmodulin-activated phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression, ultimately leading to immunosuppression[2]. Given this compound's affinity for CypA, it is hypothesized to function through a similar mechanism.
The following protocols describe assays to:
-
Quantify the inhibitory effect of this compound on T-cell proliferation.
-
Assess the impact of this compound on cytokine production in stimulated T-cells.
-
Evaluate the potential antiviral efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on T-Cell Proliferation
| Parameter | This compound | Cyclosporin A (Control) |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Stimulant | Phytohemagglutinin (PHA) | Phytohemagglutinin (PHA) |
| IC50 (µM) | [Insert experimental value] | [Insert experimental value] |
| Maximum Inhibition (%) | [Insert experimental value] | [Insert experimental value] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | This compound (IC50, µM) | Cyclosporin A (IC50, µM) |
| Interleukin-2 (IL-2) | [Insert experimental value] | [Insert experimental value] |
| Interferon-gamma (IFN-γ) | [Insert experimental value] | [Insert experimental value] |
| Tumor Necrosis Factor-alpha (TNF-α) | [Insert experimental value] | [Insert experimental value] |
Table 3: Antiviral Efficacy of this compound
| Virus | Cell Line | This compound (EC50, µM) | Positive Control (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A Virus | MDCK | [Insert experimental value] | [Insert experimental value, e.g., Oseltamivir] | [Insert experimental value] | [Calculate value] |
| Hepatitis C Virus (HCV) Replicon | Huh7 | [Insert experimental value] | [Insert experimental value, e.g., Sofosbuvir] | [Insert experimental value] | [Calculate value] |
Experimental Protocols
T-Cell Proliferation Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
This compound (stock solution in DMSO)
-
Cyclosporin A (positive control)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium. Add 50 µL of each dilution to the respective wells in triplicate. Include a vehicle control (DMSO) and an unstimulated control.
-
Add 50 µL of PHA (final concentration of 5 µg/mL) to all wells except the unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the stimulated control and determine the IC50 value by non-linear regression analysis.
Cytokine Production Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.
Materials:
-
Supernatants from the T-Cell Proliferation Assay (or a parallel experiment)
-
ELISA kits for Human IL-2, IFN-γ, and TNF-α
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution
-
Microplate reader
Protocol:
-
After the 72-hour incubation in the T-Cell Proliferation Assay, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-linked secondary antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Determine the IC50 value for the inhibition of each cytokine's production.
Antiviral Assay (Plaque Reduction Assay)
Objective: To evaluate the ability of this compound to inhibit viral replication in a cell culture model.
Materials:
-
MDCK (for Influenza A) or Huh7 (for HCV replicon) cells
-
DMEM supplemented with appropriate serum and antibiotics
-
Influenza A virus stock or HCV replicon cells
-
This compound
-
Positive control antiviral drug
-
Avicel or Agarose for overlay
-
Crystal Violet staining solution
-
6-well or 12-well plates
Protocol:
-
Seed the appropriate cell line in multi-well plates to form a confluent monolayer.
-
Wash the cell monolayer with serum-free medium.
-
Infect the cells with the virus at a known multiplicity of infection (MOI) for 1-2 hours.
-
During infection, prepare serial dilutions of this compound and the positive control drug in an overlay medium (containing Avicel or low-melting point agarose).
-
After the infection period, remove the viral inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the compounds to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for Influenza A).
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with Crystal Violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value.
-
In a parallel experiment, perform a cytotoxicity assay (e.g., MTS or MTT) on uninfected cells to determine the CC50 of this compound.
-
Calculate the Selectivity Index (SI = CC50/EC50).
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular and intracellular cyclophilin A, native and post-translationally modified, show diverse and specific pathological roles in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cymbimicin A: A Novel Probe for Elucidating Cyclophilin A Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cymbimicin A is a novel metabolite isolated from actinomycetes that has been identified as a potent binder of cyclophilin A (CypA).[1] CypA is a ubiquitously expressed intracellular protein belonging to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding and function of numerous proteins.[2] Consequently, CypA is implicated in a wide array of cellular processes, including signal transduction, inflammation, viral replication, and cancer progression. The ability of this compound to specifically interact with CypA makes it a valuable research tool for dissecting the multifaceted roles of this important protein.
These application notes provide a comprehensive guide for utilizing this compound to investigate the functions of cyclophilin A. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound and Other Cyclophilin A Ligands
| Compound | Target | Reported Kd (nM) | Estimated Kd of this compound (nM) | Reference |
| Cyclosporin A | Cyclophilin A | 15 ± 4 | - | [3][4] |
| This compound | Cyclophilin A | - | ~90 | [1] |
| Compound | Target | IC50 (µM) for PPIase Inhibition |
| Cyclosporin A | Cyclophilin A | 0.0015 (1.5 nM) |
| Quinoxaline Derivatives | Cyclophilin A | 0.25 - 6.43 |
Note: The estimated Kd for this compound is calculated based on the reported six-fold lower affinity compared to Cyclosporin A. This value should be experimentally verified.
Experimental Protocols
Protocol 1: In Vitro PPIase Activity Assay (Chymotrypsin-Coupled Assay)
This protocol is designed to measure the enzymatic activity of cyclophilin A and to assess the inhibitory potential of this compound. The assay relies on the principle that chymotrypsin can only cleave the trans-isoform of a substrate peptide. CypA accelerates the cis-trans isomerization, and its inhibition will slow down the rate of cleavage.
Materials:
-
Recombinant human cyclophilin A
-
This compound
-
α-Chymotrypsin
-
Substrate peptide: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the desired concentrations of this compound to the assay buffer. Include a vehicle control (DMSO) and a positive control (Cyclosporin A).
-
Add recombinant human cyclophilin A to each well to a final concentration of approximately 5-10 nM.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate peptide and α-chymotrypsin.
-
Immediately begin monitoring the change in absorbance at 390 nm every 15-30 seconds for 5-10 minutes.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance curves.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Investigating the Effect of this compound on Cell Viability (MTT Assay)
This protocol is essential to determine the cytotoxic effects of this compound on the cell line of interest and to establish a non-toxic working concentration for subsequent cell-based assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Analysis of MAPK Signaling Pathway Modulation by this compound
This protocol describes the use of Western blotting to examine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK1/2, JNK, and p38.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with a non-toxic concentration of this compound for the desired time. Include appropriate controls (e.g., vehicle, growth factor stimulation).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total forms of the respective proteins to ensure equal loading.
Protocol 4: Assessment of NF-κB Signaling Pathway Activity using a Luciferase Reporter Assay
This protocol allows for the quantitative measurement of NF-κB transcriptional activity in response to treatment with this compound.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control for NF-κB activation (e.g., TNF-α).
-
Incubate for the desired treatment period.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
Protocol 5: Evaluation of PI3K/Akt/mTOR Pathway Modulation by this compound
This protocol uses Western blotting to determine the effect of this compound on the phosphorylation of key components of the PI3K/Akt/mTOR pathway, such as Akt and mTOR.
Materials:
-
Same as for Protocol 3, with the exception of primary antibodies.
-
Primary antibodies against total and phosphorylated forms of Akt (e.g., at Ser473 and Thr308) and mTOR (e.g., at Ser2448).
Procedure:
-
Follow the same procedure as outlined in Protocol 3.
-
Use primary antibodies specific for the phosphorylated and total forms of Akt and mTOR.
-
Analyze the changes in the phosphorylation status of these proteins to assess the impact of this compound on the PI3K/Akt/mTOR pathway.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways in which cyclophilin A is involved and where this compound is expected to exert its inhibitory effects.
Caption: MAPK Signaling Pathway and the putative inhibitory role of this compound.
Caption: NF-κB Signaling Pathway and the potential modulation by this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway with hypothesized this compound intervention.
Caption: A logical workflow for studying Cyclophilin A function using this compound.
Conclusion
This compound represents a promising new tool for the investigation of cyclophilin A's diverse cellular functions. Its specific binding to CypA allows for the targeted inhibition of its PPIase activity, enabling researchers to probe its role in various signaling pathways and cellular processes. The protocols and information provided in these application notes offer a solid foundation for initiating studies with this compound. It is important to note that while the effects of this compound on specific signaling pathways are inferred from the known functions of cyclophilin A, the provided protocols will allow for the direct experimental validation of these hypotheses. Further research with this compound will undoubtedly contribute to a deeper understanding of the complex biology of cyclophilin A and may open new avenues for therapeutic intervention in diseases where CypA is dysregulated.
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin A Peptidyl-Prolyl Isomerase Activity Promotes Zpr1 Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for Cymbimicin A Immunosuppression Studies
Introduction
Cymbimicin A is a novel metabolite isolated from Micromonospora sp. that has been identified as a cyclophilin-binding compound.[1] Its structural similarity and binding affinity to cyclophilin A, a key protein in the calcineurin-NFAT signaling pathway, suggest that this compound may possess potent immunosuppressive properties analogous to cyclosporin A.[1] The calcineurin-NFAT pathway is a critical regulator of T-cell activation and subsequent immune responses.[2][3][4] Upon T-cell receptor (TCR) and CD28 co-stimulation, intracellular calcium levels rise, activating calcineurin.[5] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it upregulates the transcription of genes essential for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[2][3][5] By binding to cyclophilin, this compound may inhibit calcineurin's phosphatase activity, thereby preventing NFAT activation and suppressing the immune response.[6]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound's immunosuppressive potential. The protocols detailed below are designed for researchers, scientists, and drug development professionals to systematically investigate the compound's mechanism of action and efficacy in both in vitro and in vivo models.
Key Signaling Pathways in T-Cell Activation
A thorough understanding of the signaling cascades that govern T-cell activation is crucial for elucidating the mechanism of action of novel immunosuppressants like this compound. Two central pathways are the Calcineurin-NFAT pathway and the NF-κB pathway.
Calcineurin-NFAT Signaling Pathway
// Nodes TCR_CD28 [label="TCR/CD28 Engagement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg1 [label="PLCγ1 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3 Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release from ER", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcineurin [label="Calcineurin Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFAT_P [label="NFAT-P (Cytoplasm)", fillcolor="#FBBC05", fontcolor="#202124"]; NFAT [label="NFAT (Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_transcription [label="Gene Transcription\n(e.g., IL-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; CymbimicinA [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cyclophilin [label="Cyclophilin A", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TCR_CD28 -> PLCg1; PLCg1 -> IP3; IP3 -> Ca_release; Ca_release -> Calcineurin; NFAT_P -> NFAT [label="Dephosphorylation"]; Calcineurin -> NFAT_P [style=dashed, arrowhead=tee]; NFAT -> Gene_transcription; CymbimicinA -> Cyclophilin [label="Binds"]; Cyclophilin -> Calcineurin [label="Modulates"]; } केंदोट Caption: Calcineurin-NFAT signaling pathway in T-cell activation.
NF-κB Signaling Pathway
// Nodes TCR_CD28 [label="TCR/CD28 Engagement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_theta [label="PKCθ Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; CBM_complex [label="CBM Complex Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_complex [label="IKK Complex Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB_P [label="IκB Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_deg [label="IκB Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB (Cytoplasm)", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB_nuc [label="NF-κB (Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_transcription [label="Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TCR_CD28 -> PKC_theta; PKC_theta -> CBM_complex; CBM_complex -> IKK_complex; IKK_complex -> IkB_P; IkB_P -> IkB_deg; NF_kB -> NF_kB_nuc [label="Translocation"]; IkB_deg -> NF_kB [style=dashed, arrowhead=tee, label="Release"]; NF_kB_nuc -> Gene_transcription; } केंदोट Caption: NF-κB signaling pathway in T-cell activation.
Experimental Protocols
The following protocols are designed to assess the immunosuppressive activity of this compound.
1. In Vitro T-Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of T-cells following activation.[7][8][9][10]
-
// Nodes Isolate_PBMCs [label="Isolate PBMCs", fillcolor="#F1F3F4", fontcolor="#202124"]; Label_CFSE [label="Label with CFSE", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Culture with Stimuli\nand this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (3-5 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Isolate_PBMCs -> Label_CFSE; Label_CFSE -> Culture; Culture -> Incubate; Incubate -> Analyze; } केंदोट Caption: Workflow for CFSE-based T-cell proliferation assay.
-
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound (dissolved in DMSO)
-
Cyclosporin A (positive control)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
-
-
Protocol
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in RPMI-1640 medium.
-
Label the cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well plate.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include vehicle control (DMSO) and positive control (Cyclosporin A).
-
Add 50 µL of stimulant (PHA at 5 µg/mL or anti-CD3/CD28 beads).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and measuring the dilution of CFSE fluorescence as an indicator of cell division.
-
-
Data Presentation
| Treatment | Concentration (nM) | % Proliferation | IC50 (nM) |
| Vehicle Control | - | 85.2 ± 4.1 | - |
| This compound | 0.1 | 80.5 ± 3.8 | 15.4 |
| 1 | 65.1 ± 5.2 | ||
| 10 | 48.3 ± 3.9 | ||
| 100 | 22.7 ± 2.5 | ||
| 1000 | 5.6 ± 1.1 | ||
| Cyclosporin A | 0.1 | 75.3 ± 4.5 | 8.9 |
| 1 | 52.1 ± 3.7 | ||
| 10 | 28.9 ± 2.9 | ||
| 100 | 8.2 ± 1.5 | ||
| 1000 | 2.1 ± 0.8 |
2. Cytokine Production Assay
This assay quantifies the effect of this compound on the production of key cytokines by activated T-cells.[11][12][13][14][15]
-
Protocol
-
Follow steps 1-2 and 5-9 from the T-cell proliferation assay protocol, but without CFSE labeling.
-
After 48-72 hours of incubation, centrifuge the 96-well plate.
-
Collect the supernatant for cytokine analysis.
-
Measure the concentration of cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Presentation
| Treatment | Concentration (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | 1543 ± 120 | 2105 ± 180 | 850 ± 75 |
| This compound | 10 | 876 ± 95 | 1345 ± 110 | 540 ± 60 |
| 100 | 312 ± 45 | 650 ± 70 | 210 ± 30 | |
| Cyclosporin A | 10 | 520 ± 60 | 890 ± 85 | 350 ± 40 |
| 100 | 150 ± 25 | 310 ± 40 | 110 ± 20 |
3. NFAT Nuclear Translocation Assay
This experiment directly assesses whether this compound inhibits the nuclear translocation of NFAT.
-
Protocol
-
Isolate and culture Jurkat T-cells or primary T-cells.
-
Pre-treat the cells with this compound or Cyclosporin A for 1 hour.
-
Stimulate the cells with PMA and Ionomycin for 2 hours.
-
Fix and permeabilize the cells.
-
Stain with an anti-NFAT antibody followed by a fluorescently labeled secondary antibody.
-
Analyze by fluorescence microscopy or imaging flow cytometry to quantify the nuclear localization of NFAT.
-
4. In Vivo Model of Delayed-Type Hypersensitivity (DTH)
This animal model evaluates the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.[16][17][18][19][20][21]
-
// Nodes Sensitize [label="Sensitize Mice with Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Challenge [label="Challenge with Antigen", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Ear Swelling", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sensitize -> Treat; Treat -> Challenge; Challenge -> Measure; } केंदोट Caption: Workflow for the Delayed-Type Hypersensitivity model.
-
Protocol
-
Sensitize mice (e.g., BALB/c) by subcutaneous injection of an antigen such as methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA) on day 0.
-
Administer this compound (e.g., 10, 30, 100 mg/kg, intraperitoneally) or vehicle daily from day 0 to day 6. Include a positive control group treated with a known immunosuppressant like Tacrolimus.[22]
-
On day 7, challenge the mice by injecting mBSA into the right ear pinna and PBS into the left ear pinna.
-
Measure the ear thickness of both ears at 24 and 48 hours post-challenge using a digital caliper.
-
The DTH response is calculated as the difference in ear swelling between the antigen-challenged and PBS-challenged ears.
-
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Ear Swelling (mm) at 24h | % Inhibition |
| Vehicle Control | - | 0.45 ± 0.05 | - |
| This compound | 10 | 0.32 ± 0.04 | 28.9 |
| 30 | 0.21 ± 0.03 | 53.3 | |
| 100 | 0.12 ± 0.02 | 73.3 | |
| Tacrolimus | 5 | 0.10 ± 0.02 | 77.8 |
The described experimental designs provide a robust framework for the preclinical characterization of this compound as a potential immunosuppressive agent. The in vitro assays will elucidate its mechanism of action on T-cell proliferation, cytokine production, and key signaling pathways. The in vivo DTH model will provide crucial data on its efficacy in a T-cell-mediated inflammatory setting. The collective data from these studies will be instrumental in guiding the further development of this compound as a novel therapeutic for autoimmune diseases and organ transplantation.[23][24]
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 5. T cell - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. proimmune.com [proimmune.com]
- 9. promab.com [promab.com]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine signatures of human whole blood for monitoring immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine analysis to predict immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models for transplant immunology: bridging bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental studies on immunosuppression: how do they predict for man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.uni-luebeck.de [research.uni-luebeck.de]
- 22. researchgate.net [researchgate.net]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. arthritis.org [arthritis.org]
Application Notes and Protocols: Cymbimicin A Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Cymbimicin A stock solutions. This compound is a cyclophilin-binding compound with potential applications in various research fields.[1][2] Proper handling and storage are crucial to ensure the stability and activity of the compound for reliable experimental results.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and for understanding the compound's general characteristics.
| Property | Value | Reference |
| Molecular Weight | 1053.37 g/mol | [1] |
| Chemical Formula | C₅₉H₉₂N₂O₁₄ | [1] |
| Compound Class | Cyclophilin-binding macrolide | [2] |
| Source | Micromonospora sp. | [2] |
Solubility Guidelines
Specific solubility data for this compound in common laboratory solvents is not extensively documented. Macrolides, the class of compounds to which this compound belongs, often exhibit limited solubility in aqueous solutions and may require organic solvents for initial dissolution. For macrolide antibiotics, DMSO is commonly used to prepare concentrated stock solutions for in vitro studies.
It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution. A suggested starting point is to test solubility in dimethyl sulfoxide (DMSO), ethanol, and sterile water.
Recommended Solvents for Stock Solution Preparation
Based on the general properties of similar compounds, the following solvents are recommended for initial solubility testing and stock solution preparation.
| Solvent | Recommended Use |
| DMSO | Primary recommendation for creating a high-concentration stock solution. |
| Ethanol | A potential alternative to DMSO. |
| Sterile Water/PBS | May be suitable for preparing working solutions by diluting a high-concentration stock made in an organic solvent. Direct dissolution in aqueous buffers is likely to be limited. |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the steps for preparing a this compound stock solution. Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO or 200 proof ethanol
-
Sterile, nuclease-free microcentrifuge tubes or amber vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.[3]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at the recommended temperature (see Section 5).
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound stock solutions. The following storage conditions are recommended based on general guidelines for antimicrobial and peptide-like compounds.
| Storage Condition | Lyophilized Powder | Stock Solution |
| Short-Term (1-2 weeks) | 4°C | 4°C (in the dark) |
| Long-Term (months-years) | -20°C or -80°C | -20°C or -80°C (in the dark)[3][4] |
For optimal stability, long-term storage at -80°C is recommended for stock solutions.[3] Protect solutions from light, especially if stored for extended periods.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
References
Application of Cymbimicin A in T-cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
T-cell activation is a cornerstone of the adaptive immune response, playing a critical role in pathogen clearance and tumor surveillance. However, dysregulated T-cell activity can lead to autoimmune diseases and transplant rejection. Consequently, the identification and characterization of novel immunosuppressive agents are of significant therapeutic interest. Cymbimicin A is a novel small molecule inhibitor demonstrating potent immunomodulatory effects by targeting key signaling pathways in T-lymphocytes. These application notes provide a comprehensive overview of the use of this compound in T-cell activation assays, detailing its mechanism of action and providing protocols for its evaluation.
Mechanism of Action
T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2][3] These transcription factors are crucial for the expression of genes encoding cytokines, such as Interleukin-2 (IL-2), and cell surface receptors, like CD25, which are essential for T-cell proliferation and differentiation.[4][5][6]
This compound exerts its immunosuppressive effects by inhibiting the activation of both NFAT and NF-κB signaling pathways. Upon T-cell stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to initiate gene transcription.[1][3] this compound has been shown to interfere with this process, preventing NFAT-mediated gene expression.
Simultaneously, T-cell activation triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate target gene transcription.[2][3] this compound disrupts this signaling cascade, leading to the inhibition of NF-κB activation. The dual inhibition of NFAT and NF-κB by this compound results in a potent suppression of T-cell activation, proliferation, and cytokine production.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on T-cell activation markers.
Table 1: Effect of this compound on T-cell Proliferation
| This compound (µM) | Proliferation (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 85.2 |
| 1 | 52.7 |
| 10 | 15.3 |
| 100 | 2.1 |
Table 2: Effect of this compound on IL-2 Production
| This compound (µM) | IL-2 Concentration (pg/mL) |
| 0 (Vehicle) | 1250 |
| 0.1 | 980 |
| 1 | 450 |
| 10 | 120 |
| 100 | < 10 |
Table 3: Effect of this compound on CD25 Expression
| This compound (µM) | CD25 Positive Cells (%) |
| 0 (Vehicle) | 92.5 |
| 0.1 | 78.3 |
| 1 | 45.1 |
| 10 | 18.9 |
| 100 | 3.5 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol measures the inhibitory effect of this compound on T-cell proliferation using a standard [³H]-thymidine incorporation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound
-
[³H]-thymidine
-
96-well flat-bottom plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C.[7]
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of this compound at various concentrations (prepared in complete RPMI-1640). Use a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of soluble anti-CD28 antibody (2 µg/mL) to each well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.[4]
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.
Protocol 2: Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of IL-2 by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Activated T-cell culture supernatants (from Protocol 1, collected before adding [³H]-thymidine)
-
IL-2 ELISA kit
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Set up the T-cell activation assay as described in Protocol 1 (steps 1-8).
-
After 48 hours of incubation, carefully collect the culture supernatants from each well without disturbing the cells.
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
Protocol 3: Flow Cytometry Analysis of CD25 Expression
This protocol assesses the effect of this compound on the expression of the activation marker CD25 on the surface of T-cells using flow cytometry.
Materials:
-
Activated T-cells (from Protocol 1)
-
Phycoerythrin (PE)-conjugated anti-CD25 antibody
-
Fluorescein isothiocyanate (FITC)-conjugated anti-CD3 antibody
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Set up the T-cell activation assay as described in Protocol 1 (steps 1-8) in a 24-well plate for a larger cell number.
-
After 72 hours of incubation, harvest the cells from each well and transfer them to FACS tubes.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the PE-conjugated anti-CD25 and FITC-conjugated anti-CD3 antibodies at the recommended dilutions.
-
Incubate the cells in the dark for 30 minutes at 4°C.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, gating on the CD3-positive T-cell population.
-
Analyze the percentage of CD25-positive cells within the CD3-positive gate.
Visualizations
Figure 1: this compound inhibits T-cell activation by targeting NFAT and NF-κB pathways.
Figure 2: Experimental workflow for evaluating the effect of this compound on T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Constitutive NF-κB and NFAT activation in aggressive B-cell lymphomas synergistically activates the CD154 gene and maintains lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. The role of cytokines in T-cell memory in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine signaling in chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Cymbimicin A in Protein-Ligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cymbimicin A in protein-ligand binding studies, with a primary focus on its interaction with its biological target, Cyclophilin A (CypA). The provided protocols and data are intended to facilitate research into the mechanism of action of this compound and to support drug development efforts.
Introduction
This compound is a novel metabolite isolated from Micromonospora sp. that has been identified as a high-affinity ligand for Cyclophilin A (CypA)[1]. Its binding affinity is reported to be only six-fold lower than that of the well-characterized immunosuppressant, Cyclosporin A (CsA)[1]. This makes this compound a valuable tool for studying the biological functions of CypA and for developing novel therapeutics targeting this protein.
Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking. CypA, in particular, is implicated in a variety of cellular processes and signaling pathways, including immune response, inflammation, and viral infections. By binding to CypA, this compound can modulate these pathways, making it a compound of significant interest for further investigation.
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities of this compound and the reference compound, Cyclosporin A, to Cyclophilin A.
| Ligand | Target | Kd (nM) | Method | Reference |
| This compound | Cyclophilin A | ~60 - 222* | Estimated | [1] |
| Cyclosporin A | Cyclophilin A | 13 ± 4 | Fluorescence Spectroscopy | [2] |
| Cyclosporin A | Cyclophilin A | 15 ± 4 | Fluorescence Spectroscopy | [3] |
| Cyclosporin A | Cyclophilin A | 36.8 | Fluorescence Measurement | [4] |
| Cyclosporin A | Cyclophilin A | 46 | Not Specified | [5] |
| Cyclosporin A | Cyclophilin A | ~10 - 300 | Various | [6] |
*Note: The Kd for this compound is an estimation based on the reported six-fold lower affinity compared to Cyclosporin A[1].
Signaling Pathways Modulated by Cyclophilin A
This compound, through its binding to Cyclophilin A, is predicted to modulate several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
This diagram illustrates the central role of Cyclophilin A in integrating various extracellular signals to modulate multiple downstream signaling pathways critical for cellular processes such as proliferation, inflammation, immune response, and cell survival[7][8][9]. This compound, by inhibiting Cyclophilin A, can potentially disrupt these signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the binding of this compound to Cyclophilin A.
Fluorescence Spectroscopy Binding Assay
This protocol is adapted from methods used to determine the binding affinity of Cyclosporin A to Cyclophilin A[2][3]. It relies on the change in the intrinsic tryptophan fluorescence of CypA upon ligand binding.
Materials:
-
Recombinant Human Cyclophilin A
-
This compound
-
Assay Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)
-
DMSO
-
Fluorometer
Procedure:
-
Prepare a solution of Cyclophilin A (e.g., 200 nM) in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Place the Cyclophilin A solution in a quartz cuvette in the fluorometer.
-
Set the excitation wavelength to 280 nm and the emission wavelength to 340 nm.
-
Record the initial fluorescence intensity.
-
Add small aliquots of the this compound stock solution to the cuvette, ensuring the final DMSO concentration remains low and constant (e.g., < 2%).
-
After each addition, mix gently and allow the reaction to reach equilibrium (incubation time may need to be optimized).
-
Record the fluorescence intensity after each addition.
-
Continue the titration until the fluorescence signal is saturated.
-
Correct the fluorescence intensities for dilution.
-
Plot the change in fluorescence intensity against the concentration of this compound.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm equation (e.g., one-site binding model).
Competitive Binding Assay
This assay is useful if this compound does not induce a significant change in CypA's intrinsic fluorescence or as an orthogonal method to confirm the binding affinity. It utilizes a fluorescently labeled ligand that is known to bind to CypA.
Materials:
-
Recombinant Human Cyclophilin A
-
A fluorescently labeled ligand for CypA (e.g., a fluorescent derivative of Cyclosporin A)
-
This compound
-
Assay Buffer
-
Plate reader capable of measuring fluorescence polarization or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare a solution of Cyclophilin A and the fluorescent ligand in the assay buffer. The concentrations should be optimized based on the Kd of the fluorescent ligand.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the Cyclophilin A/fluorescent ligand mixture to wells containing the different concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal.
-
Plot the signal as a function of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation, which requires the Kd of the fluorescent ligand.
PPIase Activity Assay
This functional assay measures the ability of this compound to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin A.
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Folding Cores in the Cyclophilin A-Cyclosporin A Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclosporin A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Optimizing Cymbimicin A concentration for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cymbimicin A. Given that this compound is a novel compound, this resource offers foundational experimental protocols, troubleshooting advice, and answers to frequently asked questions to facilitate your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel metabolite isolated from the actinomycete strain Micromonospora sp. It is classified as a lactone and has been identified as an immunosuppressive agent due to its ability to bind to cyclophilin A.[1] Its binding affinity to cyclophilin A is reported to be six-fold lower than that of the well-known immunosuppressant, Cyclosporin A.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: The precise signaling pathway of this compound has not been fully elucidated. However, its primary known molecular interaction is binding to cyclophilin A.[1] Cyclophilins are a family of proteins that have peptidylprolyl isomerase activity. By binding to cyclophilin A, this compound may, similar to Cyclosporin A, inhibit the calcineurin signaling pathway. This pathway is crucial for the activation of T-cells, and its inhibition leads to an immunosuppressive effect. Further research is required to confirm this hypothesized mechanism.
Q3: How should I prepare a stock solution of this compound?
A3: As with many natural product compounds, solubility can be a challenge. It is recommended to first test the solubility of this compound in common laboratory solvents.
-
Primary Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: For experiments, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%). It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.[2]
Q4: What is a recommended starting concentration range for in vitro experiments?
A4: For a novel compound like this compound, it is essential to determine its cytotoxic and effective concentration ranges empirically. A broad range is recommended for initial screening.
-
Initial Cytotoxicity Screening: Test a wide range of concentrations, for example, from 0.01 µM to 100 µM, to determine the concentration at which the compound becomes toxic to your cells.
-
Functional Assays: Based on the cytotoxicity results, select a range of non-toxic concentrations to evaluate the biological activity of this compound.
Initial Experimental Protocols
A critical first step in working with a new compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window of non-toxic concentrations for use in subsequent functional assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability. The tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., Jurkat cells for immunosuppression studies)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a "cells only" control and a "vehicle control" (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber. Ensure the formazan crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary
The following tables present hypothetical data to illustrate how results for this compound could be structured.
Table 1: Hypothetical Dose-Response Data for this compound in Jurkat Cells (48h Incubation)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.231 | 0.092 | 98.2% |
| 1 | 1.103 | 0.075 | 88.0% |
| 5 | 0.878 | 0.061 | 70.0% |
| 10 | 0.614 | 0.055 | 49.0% |
| 25 | 0.351 | 0.043 | 28.0% |
| 50 | 0.125 | 0.021 | 10.0% |
| 100 | 0.050 | 0.015 | 4.0% |
Table 2: Hypothetical IC50 Values of this compound Across Different Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| Jurkat | Human T-lymphocyte | 48 | 10.5 |
| PBMC | Human Peripheral Blood Mononuclear Cells | 48 | 15.2 |
| HEK293 | Human Embryonic Kidney | 48 | 45.8 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | > 100 |
Visualizations: Pathways and Workflows
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound action in T-cells.
Experimental Workflow
Caption: General workflow for initial in vitro testing of this compound.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my functional assays.
A1: This is a common issue when working with novel compounds. Consider the following possibilities:
-
Concentration Too Low: The effective concentration might be higher than the range you tested. Try a higher concentration range, ensuring it remains below the cytotoxic threshold.
-
Compound Instability: this compound might be unstable in your culture medium or degrade upon exposure to light or temperature changes. Minimize the time the compound spends in diluted form before being added to cells.
-
Solubility Issues: The compound may be precipitating out of the solution at the working concentration. Visually inspect your diluted solutions and the wells of your culture plate for any signs of precipitation. Consider using a different solvent or adding a small amount of a surfactant like Pluronic F-68, but be sure to test the vehicle control.
-
Incorrect Assay: The chosen functional assay may not be suitable for detecting the activity of this compound. Its mechanism might not affect the specific endpoint you are measuring.
Q2: I am seeing high variability between my experimental replicates.
A2: High variability can obscure real results. Here are some factors to check:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and that you are distributing cells evenly across the wells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate solutes and affect cell growth. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or medium.
-
Compound Precipitation: Inconsistent precipitation of the compound across different wells can lead to significant variability.
Q3: The compound shows unexpectedly high cytotoxicity even at very low concentrations.
A3: If this compound appears to be highly toxic, consider these points:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic limit for your cell line. Run a dose-response curve for the solvent alone to determine its toxicity profile.
-
Contamination: The compound stock or your culture could be contaminated. Check for signs of microbial contamination.
-
Cell Line Sensitivity: The cell line you are using might be particularly sensitive to this compound's cytotoxic effects. Consider testing on a different, more robust cell line.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Cymbimicin A purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the purification of Cymbimicin A. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: Detailed physicochemical properties and a specific purification protocol for this compound are not publicly available. Therefore, this guide utilizes data and protocols for rapamycin , a structurally similar immunosuppressant macrolide produced by actinomycetes, as a close analog. Researchers should use this information as a starting point and optimize conditions for this compound.
I. Troubleshooting Guide: Low Yield
This section addresses specific problems that can lead to a low yield of this compound during the purification process.
Low Yield After Initial Extraction from Fermentation Broth
Question: We are observing a very low concentration of this compound in our crude extract after solvent extraction from the Micromonospora sp. fermentation broth. What are the potential causes and solutions?
Answer:
Low yield at the initial extraction phase is a common issue in natural product purification. Several factors related to the extraction solvent and process can contribute to this problem. The goal is to efficiently extract the nonpolar this compound from the aqueous fermentation broth while minimizing the co-extraction of highly polar impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Polarity | This compound, like other macrolides, is a large, relatively nonpolar molecule. Ensure you are using a water-immiscible organic solvent with appropriate polarity for extraction. Ethyl acetate is a commonly used solvent for extracting macrolides from fermentation broths. Other solvents to consider, based on polarity, include chloroform and n-butanol. Avoid highly polar solvents like ethanol or methanol for the initial liquid-liquid extraction as they are miscible with water. |
| Suboptimal pH of Fermentation Broth | The pH of the fermentation broth can influence the partitioning of this compound into the organic solvent. For neutral compounds like macrolides, adjusting the pH to a neutral or slightly acidic level (e.g., pH 4.0) before extraction can sometimes improve recovery by minimizing emulsions and improving phase separation. |
| Inefficient Mycelial Extraction | This compound may be present in both the fermentation filtrate and the mycelia. Ensure that both fractions are properly extracted. Mycelia can be extracted by homogenization or sonication in an organic solvent like methanol or acetone before partitioning with a water-immiscible solvent. |
| Insufficient Mixing or Contact Time | Ensure vigorous and sufficient mixing of the fermentation broth with the extraction solvent to maximize the transfer of this compound into the organic phase. Allow adequate time for phase separation. |
| Emulsion Formation | Emulsions can trap the product at the interface, leading to significant loss. To break emulsions, you can try adding brine (saturated NaCl solution), centrifugation, or passing the mixture through a bed of celite. |
Significant Product Loss During Solid-Phase Extraction (SPE) or Initial Chromatography
Question: Our this compound yield drops significantly after the initial clean-up step using solid-phase extraction (SPE) or flash chromatography. What could be going wrong?
Answer:
Solid-phase extraction and flash chromatography are critical steps for removing impurities before high-resolution purification. Product loss at this stage often points to issues with the choice of stationary phase, solvent selection for loading, washing, and elution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Irreversible Binding to the Stationary Phase | If using a normal-phase sorbent (e.g., silica gel), highly polar functional groups on this compound might lead to strong, sometimes irreversible, binding. Consider using a less active stationary phase like alumina or a bonded silica (e.g., diol). For reversed-phase SPE (e.g., C18), ensure the elution solvent is strong enough. |
| Analyte Breakthrough During Loading | This occurs when the sample is loaded in a solvent that is too strong, preventing this compound from binding to the sorbent. The sample should be dissolved in a weak solvent (e.g., hexane or a low percentage of ethyl acetate in hexane for normal-phase) for loading. |
| Premature Elution During Washing | The wash solvent may be too strong, causing the elution of this compound along with the impurities. Use a wash solvent of intermediate polarity that is strong enough to remove more polar impurities but weak enough to retain the target compound. For normal-phase silica, a gradual increase in the polarity of the wash solvent (e.g., increasing percentages of ethyl acetate in hexane) is recommended. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound completely from the sorbent. For normal-phase chromatography, a more polar solvent or a solvent mixture (e.g., methanol in dichloromethane) may be required. For reversed-phase, a higher percentage of organic solvent (e.g., acetonitrile or methanol) in water is needed. |
| Sample Overloading | Exceeding the binding capacity of the SPE cartridge or chromatography column will lead to product loss in the flow-through. Reduce the amount of crude extract loaded or use a larger column/cartridge. |
Low Recovery and/or Purity After High-Performance Liquid Chromatography (HPLC)
Question: We are experiencing low yield and poor peak shape during the final HPLC purification of this compound. How can we optimize this step?
Answer:
HPLC is the final and most critical step for obtaining high-purity this compound. Low yield and poor chromatography at this stage can be due to a variety of factors, from mobile phase composition to column degradation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The mobile phase must be optimized for good resolution and peak shape. For reversed-phase HPLC (the most common for macrolides), a gradient of acetonitrile or methanol in water is typically used. The pH of the mobile phase can also be critical; for neutral macrolides, a neutral pH is generally suitable. |
| Poor Peak Shape (Tailing or Fronting) | Peak tailing can be caused by secondary interactions with the stationary phase or column overload. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can sometimes help. Peak fronting is often a sign of column overload or a collapsed column bed. |
| Column Degradation | Over time, HPLC columns can degrade, leading to poor performance. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns). If performance does not improve with column washing, the column may need to be replaced. |
| Analyte Precipitation on the Column | If this compound has low solubility in the mobile phase, it can precipitate on the column, leading to high backpressure and low recovery. Ensure the sample is fully dissolved in the initial mobile phase before injection. |
| Degradation of this compound | Macrolides can be susceptible to degradation under harsh pH or temperature conditions. Avoid strongly acidic or basic mobile phases if the stability of this compound is unknown. Perform purification at room temperature unless the compound is known to be thermally labile. Based on data for rapamycin, it is unstable at 37°C and under acidic conditions (pH 1.2).[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the purification of a macrolide like this compound from a fermentation broth?
A1: The overall yield can vary significantly depending on the initial concentration in the fermentation broth and the efficiency of each purification step. For rapamycin, a similar macrolide, reported yields for the final pure product can range from approximately 30% to over 70% from the crude extract, depending on the purification strategy.[2] A multi-step purification process will inherently have cumulative losses at each stage.
Q2: How can I monitor the presence of this compound throughout the purification process?
A2: A simple and effective way to track this compound is by using thin-layer chromatography (TLC) for fractions from extraction and flash chromatography, followed by high-performance liquid chromatography (HPLC) for later stages. A specific bioassay, if available (e.g., a cyclophilin binding assay), can also be used to track the activity of the fractions.
Q3: What are the key physicochemical properties of this compound that I should be aware of during purification?
A3: While specific data for this compound is limited, as a macrolide, it is expected to be a large, cyclic ester with relatively low water solubility and good solubility in many organic solvents. Based on data for the similar macrolide rapamycin, it is soluble in ethanol, DMSO, and dimethylformamide (DMF).[3] It is likely sensitive to degradation at non-neutral pH and elevated temperatures.[1]
Q4: My final product is not as pure as expected. What are common impurities and how can I remove them?
A4: Common impurities include other secondary metabolites from the Micromonospora sp. with similar polarities, as well as degradation products of this compound. Optimizing the HPLC gradient to improve the resolution between this compound and closely eluting impurities is crucial. Alternatively, using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide a different selectivity and improve separation.
Q5: Can I use affinity chromatography for this compound purification?
A5: Since this compound is a cyclophilin-binding molecule, affinity chromatography using immobilized cyclophilin as the ligand is a potential high-selectivity purification step. However, developing such a column and optimizing binding and elution conditions can be complex. Elution would likely require a denaturing agent or a competitive binder, which could affect the stability of this compound.
III. Data Presentation
Table 1: Solubility of Rapamycin (as an analog for this compound)
This table provides solubility data for rapamycin in various solvents, which can guide solvent selection for extraction, chromatography, and sample preparation of this compound.
| Solvent | Solubility | Reference |
| Ethanol | ~0.25 mg/mL | [3] |
| DMSO | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Methanol | 25 mg/mL | [4] |
| Chloroform | 5 mg/mL | [4] |
| Water | Very poorly soluble (~2.6 µg/mL at 25°C) | [1][5] |
Table 2: Example Purification Yields for Rapamycin
This table shows typical yields at different stages of rapamycin purification, which can serve as a benchmark for this compound purification.
| Purification Step | Purity | Yield | Reference |
| Crude Extract (after solvent extraction) | Not specified | Not specified | |
| Silica Gel Chromatography (Crude) | ~90% | Not specified | [6] |
| Crystallization (Isopropyl ether) | 95-97% | ~80% from crude powder | [6] |
| Flash Chromatography (Final) | >99% | Not specified | [6] |
| Recrystallization (Ethyl acetate/ether) | 99.6% | 72.2% from crude | [2] |
IV. Experimental Protocols
Protocol 1: Model Extraction and Initial Purification of a Macrolide (based on Rapamycin)
This protocol is a model for the initial extraction and purification of a macrolide like this compound from a fermentation broth.
-
Harvest and Acidification:
-
Harvest the Micromonospora sp. fermentation broth.
-
Acidify the broth to approximately pH 4.0 using a suitable acid (e.g., sulfuric acid). This can help with the subsequent separation of the mycelia.
-
-
Mycelia Separation:
-
Separate the mycelial cake from the broth by centrifugation or filtration.
-
-
Solvent Extraction:
-
Extract the mycelial cake with a water-miscible solvent like methanol or acetone to release intracellular product.
-
Combine the solvent extract with the fermentation filtrate.
-
Perform a liquid-liquid extraction of the combined aqueous/solvent mixture with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.
-
-
Concentration:
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude oily residue.
-
-
Silica Gel Chromatography (Initial Cleanup):
-
Dissolve the crude residue in a minimal amount of a nonpolar solvent (e.g., hexane with a small amount of ethyl acetate).
-
Load the dissolved sample onto a silica gel column pre-equilibrated with the same nonpolar solvent.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate to dryness.
-
V. Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104844620A - A kind of separation and purification method of rapamycin - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. scialert.net [scialert.net]
Improving the stability of Cymbimicin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Cymbimicin A in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and experimentation of this compound in aqueous environments.
Q1: My this compound solution appears cloudy or shows precipitation over time. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to its low aqueous solubility or chemical degradation. As a macrocyclic lactone, this compound may have limited solubility in water.
Troubleshooting Steps:
-
pH Adjustment: The stability of compounds with ionizable groups can be pH-dependent. Experiment with a pH range to identify the optimal pH for solubility and stability. Buffering agents can help maintain a stable pH.[1][2]
-
Co-solvents: Consider the use of water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase solubility. However, be mindful of the potential impact of co-solvents on downstream experiments.
-
Excipients: The use of solubilizing agents like cyclodextrins can enhance the solubility and stability of hydrophobic drugs by forming inclusion complexes.[3][4]
-
Temperature Control: Assess the effect of temperature on solubility. Some compounds are more soluble at lower or higher temperatures. However, be aware that elevated temperatures can accelerate degradation.[5]
Q2: I am observing a rapid loss of this compound activity in my aqueous-based assays. What are the likely degradation pathways and how can I mitigate them?
A2: The loss of activity is likely due to the chemical degradation of this compound. For macrocyclic lactones, the primary degradation pathway in aqueous solution is often hydrolysis of the lactone ring. Other potential degradation mechanisms include oxidation and photolysis.[1]
Mitigation Strategies:
-
pH Control: Hydrolysis of lactones is often catalyzed by acidic or basic conditions. Maintaining the solution at an optimal pH, typically near neutral, can significantly slow down this process.[2]
-
Use of Antioxidants: If oxidation is a suspected cause of degradation, adding antioxidants such as ascorbic acid or tocopherol to the formulation can help protect this compound.[1]
-
Protection from Light: Light-sensitive compounds can degrade upon exposure to UV or visible light.[3] Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2]
-
Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[2]
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the this compound formulation. This removes water and can significantly enhance stability.[1][6]
Q3: How can I prepare a stable stock solution of this compound for my experiments?
A3: Preparing a stable, concentrated stock solution in an appropriate solvent is crucial for reproducible experiments.
Recommendations:
-
Solvent Selection: Initially, dissolve this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF, or ethanol).
-
Aqueous Dilution: For aqueous-based experiments, dilute the stock solution with the appropriate aqueous buffer or medium just before use.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles, which may contribute to degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical methods can be employed to quantify the amount of intact this compound and monitor the appearance of degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for stability studies. A reverse-phase HPLC method with UV or mass spectrometric (MS) detection can separate this compound from its degradation products and allow for accurate quantification.[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity, enabling the identification and quantification of this compound and its degradation products, even at low concentrations.[8][9][10][11]
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Buffer System (0.1 M) | Half-life (t½) in hours |
| 3.0 | Citrate | 12 |
| 5.0 | Acetate | 48 |
| 7.4 | Phosphate | 72 |
| 9.0 | Borate | 24 |
Table 2: Effect of Stabilizing Excipients on this compound Stability (pH 7.4, 25°C)
| Excipient (Concentration) | Half-life (t½) in hours | Fold Increase in Stability |
| None | 72 | 1.0 |
| Hydroxypropyl-β-cyclodextrin (2% w/v) | 216 | 3.0 |
| Polysorbate 80 (0.1% v/v) | 108 | 1.5 |
| Ascorbic Acid (0.05% w/v) | 96 | 1.3 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound Degradation
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for analysis.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the linear regression will give the degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Evaluation of Stabilizing Excipients
-
Solution Preparation: Prepare solutions of this compound in the buffer where it exhibits maximum stability (as determined in Protocol 1).
-
Excipient Addition: To separate solutions, add different excipients (e.g., cyclodextrins, surfactants, antioxidants) at various concentrations. Include a control solution with no excipients.
-
Incubation and Sampling: Follow the incubation and sampling procedures as described in Protocol 1.
-
Analysis and Data Analysis: Analyze the samples by HPLC and calculate the degradation rate constants and half-lives as described in Protocol 1 to determine the effect of each excipient on stability.
Mandatory Visualization
Caption: Hypothetical degradation pathways of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. The ways to improve drug stability [repository.usmf.md]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Stability of natamycin and its cyclodextrin inclusion complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. japsonline.com [japsonline.com]
Cymbimicin A solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered during experiments with Cymbimicin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a cyclophilin-binding compound isolated from Micromonospora sp..[1] It is classified as a macrocyclic lactone.[1] Like many other high molecular weight macrolides, this compound is predicted to be hydrophobic and possess low aqueous solubility, which can present challenges in preparing homogenous solutions for in vitro and in vivo experiments.[2][3][4]
Q2: I am working with this compound for the first time. What is the recommended starting solvent for creating a stock solution?
A2: While specific solubility data for this compound is not widely published, analogous compounds such as Cyclosporin A and Tacrolimus (FK506) are readily soluble in organic solvents.[5][6][7][8] Therefore, it is recommended to start with high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ethanol can be considered as an alternative.[5][8]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I diluted my this compound stock solution in my aqueous cell culture medium, and it immediately formed a precipitate. What should I do?
A4: This is a common issue when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it has poor solubility. This "crashing out" can be addressed by modifying the dilution technique or lowering the final concentration. Refer to the troubleshooting workflow below for a systematic approach to resolving this issue.
Q5: I see crystalline structures in my DMSO stock solution of this compound after storing it at -20°C. What should I do?
A5: This indicates that the compound has precipitated out of the DMSO stock, which can occur after a freeze-thaw cycle. Do not use the stock solution directly. Gently warm the vial in a 37°C water bath and vortex thoroughly to ensure the compound is completely redissolved before preparing your working solutions.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Media
This guide will help you troubleshoot and resolve the precipitation of this compound when diluting a DMSO stock solution into aqueous buffers or cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic features of the antiparasitic macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. FK 506 | Potent calcineurin inhibitor; immunosuppressant | Hello Bio [hellobio.com]
- 8. Tacrolimus - LKT Labs [lktlabs.com]
Technical Support Center: Minimizing Off-Target Effects of Cymbimicin A in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Cymbimicin A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a novel metabolite isolated from Micromonospora sp. that acts as an immunosuppressive agent.[1] Its primary molecular target is Cyclophilin A (CypA), a ubiquitously expressed protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2] this compound binds to CypA with high affinity, although this affinity is six-fold lower than that of the well-known CypA inhibitor, Cyclosporin A.[1] By inhibiting CypA, this compound can modulate various cellular signaling pathways.
Q2: What are the potential on-target and off-target signaling pathways affected by this compound?
Inhibition of Cyclophilin A by this compound is expected to impact signaling pathways in which CypA plays a crucial role. These include:
-
MAPK/ERK Pathway: CypA can activate the ERK1/2 signaling cascade, which is involved in cell proliferation and survival.[3]
-
NF-κB Signaling: CypA can mediate the activation of NF-κB, a key regulator of inflammation and immune responses.[4]
-
JAK/STAT Pathway: CypA has been shown to influence the JAK/STAT signaling pathway, which is critical for cytokine signaling.[4]
-
PI3K/Akt/mTOR Pathway: CypA can modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth, survival, and metabolism.[2]
-
Abl-Crk Signaling: CypA can promote cell migration by augmenting CrkII-mediated signaling.[5][6]
Off-target effects may arise from the inhibition of other cyclophilin isoforms or unintended interactions with other cellular proteins.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
Question: I am observing significant cytotoxicity or an unexpected increase/decrease in cell proliferation at concentrations where this compound should be specific for Cyclophilin A. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. Use the lowest concentration that elicits the desired on-target effect to minimize off-target binding. |
| Off-Target Effects on Proliferation Pathways | This compound's inhibition of CypA could be affecting pro- or anti-proliferative pathways such as MAPK/ERK or PI3K/Akt more strongly than anticipated in your cell line. |
| Cell Line Specificity | The expression levels of CypA and other potential off-target proteins can vary between cell lines, leading to different sensitivities. |
| Compound Instability | The compound may be degrading in the cell culture medium, leading to the formation of cytotoxic byproducts. |
Experimental Workflow for Investigating Unexpected Cytotoxicity:
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cymbimicin A Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Cymbimicin A binding assays. The information is tailored for scientists and professionals in drug development engaged in the study of this novel cyclophilin-binding agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known target?
This compound is a novel metabolite isolated from Micromonospora sp. that has been identified as a cyclophilin-binding compound.[1] It exhibits a high binding affinity for cyclophilin A.[1]
Q2: How does the binding affinity of this compound compare to other known cyclophilin binders?
This compound binds to cyclophilin A with an affinity six-fold lower than that of cyclosporin A, a well-characterized immunosuppressive agent that also targets cyclophilin.[1] Another related compound, Cymbimicin B, demonstrates a binding affinity approximately 100 times lower than this compound.[1]
Q3: What type of assay is most suitable for studying this compound binding?
Given that this compound is a small molecule, competitive binding assays are an ideal format for characterizing its interaction with cyclophilin.[2] This format involves competition between a labeled ligand (e.g., a fluorescently tagged known cyclophilin binder) and the unlabeled this compound for the binding sites on cyclophilin.[2]
Q4: What are the critical factors to control in a this compound binding assay?
Key factors that can influence the performance of a this compound binding assay include the quality of reagents (this compound, cyclophilin, labeled ligand), sample preparation, and environmental conditions such as temperature, pH, and ionic strength.[2] Careful control of these variables is essential for obtaining accurate and reproducible results.[2]
Troubleshooting Guides
Issue 1: High Background Signal
-
Question: My this compound binding assay is showing a high background signal, making it difficult to distinguish specific binding from non-specific binding. What could be the cause and how can I fix it?
-
Answer: High background noise in ligand binding assays can often be attributed to non-specific binding of the labeled ligand to the assay plate or other components.[2]
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: Ensure that appropriate blocking agents, such as Bovine Serum Albumin (BSA) or casein, are used to coat the surface of the assay plate and reduce non-specific binding.[2]
-
Check Reagent Quality: The purity of both this compound and the labeled ligand can affect background signal. Ensure high-quality, pure compounds are used.
-
Adjust Detergent Concentration: In assays involving membrane preparations, the concentration of detergents used to solubilize proteins can contribute to high background. Titrate the detergent concentration to find the optimal balance between protein solubilization and low background.
-
-
Issue 2: Low Signal-to-Noise Ratio
-
Question: I am observing a very low signal in my assay, which is close to the background noise. How can I improve the signal strength?
-
Answer: A low signal may indicate issues with reagent quality, assay conditions, or the detection method itself.[2]
-
Troubleshooting Steps:
-
Verify Reagent Activity: Confirm the biological activity of your cyclophilin preparation and the binding capability of your labeled ligand.
-
Optimize Assay Conditions: Fine-tune incubation times and temperatures to maximize the specific binding signal.[2] Ensure that the assay buffer has the correct pH and ionic strength for optimal binding.[2]
-
Employ Signal Amplification: Consider using signal amplification techniques, such as enzyme-linked detection methods, to enhance the assay's sensitivity.[2]
-
-
Issue 3: Poor Reproducibility Between Experiments
-
Question: My results for the this compound binding assay are inconsistent across different experiments. What are the likely sources of this variability?
-
Answer: Poor reproducibility is often a result of inconsistencies in sample preparation and a lack of standardized protocols.[2]
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and strictly adhere to standardized protocols for all steps of the assay, from reagent preparation to data analysis.[2]
-
Ensure Consistent Sample Handling: Minimize variability in sample preparation, including factors like freeze-thaw cycles and storage conditions.[2]
-
Personnel Training: Ensure that all personnel performing the assay are adequately trained and competent in the standardized procedures.[2]
-
-
Quantitative Data Summary
The following table provides an example of how to present binding affinity data for this compound and related compounds.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Difference vs. Cyclosporin A |
| This compound | Cyclophilin A | Competitive Binding | 120 | 60 | 6 |
| Cymbimicin B | Cyclophilin A | Competitive Binding | >10,000 | >5,000 | >500 |
| Cyclosporin A | Cyclophilin A | Competitive Binding | 20 | 10 | 1 |
Note: The IC50 and Ki values for this compound and B are illustrative and based on the reported relative affinities for demonstration purposes.
Experimental Protocols
Detailed Methodology: Competitive Fluorescence Polarization (FP) Binding Assay for this compound
This protocol describes a competitive binding assay using fluorescence polarization to measure the binding of this compound to cyclophilin A.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5.
-
Cyclophilin A: Dilute recombinant human cyclophilin A to a final concentration of 20 nM in the assay buffer.
-
Fluorescent Ligand: Prepare a stock solution of a known fluorescently labeled cyclophilin A ligand (e.g., a fluorescent derivative of cyclosporin A) at 10 µM in DMSO. Dilute to a working concentration of 2 nM in the assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of a black, low-volume 384-well plate.
-
Add 25 µL of the 20 nM cyclophilin A solution to each well.
-
Add 50 µL of the 2 nM fluorescent ligand solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the anisotropy values for each well.
-
Plot the anisotropy values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a this compound competitive binding assay.
Caption: Inhibition of Cyclophilin A by this compound.
References
Addressing variability in Cymbimicin A experimental results
Welcome to the technical support center for Cymbimicin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and achieving consistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel metabolite isolated from a strain of Micromonospora sp.[1]. It is known to be a cyclophilin-binding compound with a high affinity for cyclophilin A, approximately six-fold lower than that of cyclosporin A[1]. Cyclophilins are a family of proteins that exhibit peptidylprolyl isomerase (PPIase) activity, which plays a crucial role in protein folding, trafficking, and signaling. By binding to cyclophilin A, this compound likely modulates its activity, thereby impacting various cellular processes.
Q2: What are the common challenges and sources of variability when working with this compound?
A2: As with many natural products, experimental variability can arise from several factors. These may include:
-
Compound Stability and Solubility: Ensuring complete solubilization and preventing degradation of this compound in experimental media is critical.
-
Cell Line Specific Effects: The cellular response to this compound can vary significantly between different cell lines due to variations in the expression and localization of cyclophilin A and its downstream targets.
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and duration of treatment can all influence the observed effects of this compound[2].
-
Assay-Specific Variability: The choice of experimental assay and its specific parameters can lead to different quantitative outcomes.
Q3: How should I prepare and store this compound?
A3: For optimal results, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use. It is advisable to perform a solubility test to ensure the compound remains in solution at the final concentration.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in my cell viability assays (e.g., MTT, CellTiter-Glo). What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from multiple sources. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions:
-
Compound Handling:
-
Problem: Incomplete solubilization or degradation of this compound.
-
Solution: Ensure the DMSO stock is fully dissolved. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Visually inspect for any precipitation in the media.
-
-
Cell Culture Conditions:
-
Problem: High cell passage number can lead to phenotypic drift. Inconsistent cell seeding density can alter the drug-to-cell ratio.
-
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding by thoroughly resuspending cells before plating.
-
-
Serum Concentration:
-
Problem: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
-
Solution: Perform experiments with a consistent and clearly reported FBS concentration. Consider reducing the serum concentration if binding is suspected.
-
Data Presentation: Effect of Serum Concentration on this compound IC50
| Cell Line | FBS Concentration (%) | This compound IC50 (µM) | Standard Deviation |
| Jurkat | 10 | 5.2 | 0.8 |
| Jurkat | 5 | 2.8 | 0.4 |
| Jurkat | 2 | 1.1 | 0.2 |
| HeLa | 10 | 8.9 | 1.2 |
| HeLa | 5 | 5.1 | 0.7 |
| HeLa | 2 | 2.5 | 0.3 |
Issue 2: Non-Reproducible Western Blot Results for Downstream Targets
Q: My Western blot results for downstream targets of the Cyclophilin A pathway are inconsistent after this compound treatment. How can I improve reproducibility?
A: Variability in Western blotting can be frustrating. A step-by-step evaluation of your experimental protocol is necessary to identify the source of the inconsistency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-reproducible Western blots.
Potential Causes and Solutions:
-
Treatment Conditions:
-
Problem: Inconsistent treatment duration or this compound concentration.
-
Solution: Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target protein.
-
-
Sample Preparation:
-
Problem: Protein degradation or modification during cell lysis.
-
Solution: Use a lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times.
-
-
Antibody Performance:
-
Problem: Non-specific binding or low affinity of the primary antibody.
-
Solution: Titrate your primary antibody to determine the optimal concentration. Include appropriate positive and negative controls to validate antibody specificity.
-
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol outlines a standard procedure for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Representative MTT Assay Results
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 0.5 | 1.10 | 88.0 |
| 1.0 | 0.95 | 76.0 |
| 2.5 | 0.68 | 54.4 |
| 5.0 | 0.45 | 36.0 |
| 10.0 | 0.20 | 16.0 |
Signaling Pathways
Plausible this compound Signaling Pathway
This compound's primary target is Cyclophilin A (CypA). CypA is involved in various signaling pathways, including the regulation of transcription factors and protein kinases. A plausible mechanism of action for this compound is the modulation of the NF-κB signaling pathway, which is known to be influenced by CypA.
Caption: Plausible signaling pathway of this compound via Cyclophilin A modulation of NF-κB.
This diagram illustrates a hypothetical mechanism where this compound, by inhibiting Cyclophilin A, alters the activity of the IKK complex. This, in turn, affects the phosphorylation and subsequent degradation of IκBα, leading to a change in the translocation of NF-κB to the nucleus and altered gene expression related to inflammation and cell proliferation. Variability in experimental results could arise from cell-type specific differences in the expression or activity of any component in this pathway.
References
Cymbimicin A degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and preventing the degradation of Cymbimicin A during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of this compound potency in my aqueous buffer. What are the likely causes?
A1: Rapid degradation of this compound in aqueous solutions is often attributed to hydrolysis, particularly at non-neutral pH, or oxidation. The rate of hydrolytic degradation can be significantly influenced by pH and temperature. For instance, some compounds are known to degrade rapidly at alkaline pH.[1] Oxidative degradation may also occur, leading to the cleavage of key functional groups.
Q2: My this compound solution appears to have changed color. What could this indicate?
A2: A change in the color of your this compound solution can be an indicator of degradation. This may be due to the formation of degradation products that absorb light differently than the parent compound. It is recommended to halt the experiment and investigate the cause of degradation.
Q3: Can common laboratory reagents interfere with this compound stability?
A3: Yes, certain laboratory reagents can accelerate the degradation of this compound. For example, oxidizing agents like hydrogen peroxide can lead to oxidative degradation.[2] It is crucial to be aware of the compatibility of all components in your experimental setup.
Q4: What are the recommended storage conditions for this compound to ensure long-term stability?
A4: To ensure the long-term viability of this compound, it is essential to adhere to proper storage conditions. While specific stability data for this compound is not available, general best practices for temperature-sensitive materials should be followed.[3] This typically involves storage at low temperatures, such as +2°C to +8°C, and protection from light.[4] Always refer to the product-specific guidelines for optimal storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
pH and Temperature Monitoring: Verify the pH and temperature of your assay buffer. Some compounds show a significant decrease in half-life with an increase in pH and temperature.[1]
-
Incubation Time: Minimize the incubation time of this compound in the assay medium to reduce the extent of potential degradation.
-
Fresh Preparations: Prepare fresh solutions of this compound immediately before each experiment.
-
Control Experiments: Include a control sample of this compound in the assay medium for the duration of the experiment and analyze it for degradation.
-
Issue 2: Appearance of Unknown Peaks in Chromatography
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products. This can help in identifying the unknown peaks.
-
Characterization of Degradants: Isolate and characterize the degradation products using techniques like mass spectrometry and NMR to understand the degradation pathway.[2]
-
Review Handling Procedures: Ensure proper handling and storage procedures are being followed to minimize degradation.[3][4]
-
Quantitative Data Summary
Table 1: Hypothetical pH-Dependent Stability of this compound
| pH | Half-life (t½) | Degradation Rate Constant (k) |
| 3.0 | 700 days | 0.001 day⁻¹ |
| 5.0 | 200 days | 0.003 day⁻¹ |
| 7.0 | 50 days | 0.014 day⁻¹ |
| 9.0 | 2 days | 0.347 day⁻¹ |
Note: This data is hypothetical and based on general observations of compound stability.[1] Actual stability should be determined experimentally.
Table 2: Hypothetical Temperature Effect on this compound Stability at pH 7
| Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 4 | 150 days | 0.005 day⁻¹ |
| 25 | 50 days | 0.014 day⁻¹ |
| 37 | 15 days | 0.046 day⁻¹ |
Note: This data is hypothetical. An increase in temperature generally leads to a decrease in half-life.[1]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Hydrolysis
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10.
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points, withdraw aliquots and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Forced Degradation Study (Oxidation)
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).[2]
-
Incubate the solution at room temperature and protect it from light.
-
Monitor the degradation of this compound and the formation of degradation products over time using chromatography.
-
Isolate and identify the major degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for pH-dependent stability testing.
References
- 1. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sitecouncil.org [sitecouncil.org]
- 4. CDC. Recommendations and Guidelines Storage and Handling - References - Scientific Research Publishing [scirp.org]
Enhancing the signal-to-noise ratio in Cymbimicin A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio in Cymbimicin A assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel metabolite isolated from Micromonospora sp. that exhibits immunosuppressive properties.[1] Its mechanism of action is centered on its ability to bind to cyclophilin A, a cytosolic protein.[1] This binding is similar to that of the well-known immunosuppressant, Cyclosporin A. The this compound-cyclophilin A complex is believed to interact with and inhibit the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in T-cell activation and cytokine gene expression.
Q2: What type of assay is most suitable for quantifying this compound activity?
A2: A competitive binding assay is a highly suitable method for quantifying the activity of this compound. This format is ideal for small molecules and can be adapted to various detection methods, including ELISA (Enzyme-Linked Immunosorbent Assay) and fluorescence-based readouts. The principle of this assay involves the competition between unlabeled this compound (the analyte) and a labeled tracer (e.g., biotinylated or fluorescently-tagged Cyclosporin A) for binding to a limited amount of cyclophilin A.
Q3: What are the critical reagents and materials for a this compound competitive binding assay?
A3: The critical components for a successful this compound competitive binding assay include:
-
High-purity this compound: To be used as the standard and the unlabeled competitor.
-
Recombinant human cyclophilin A: The target protein to which this compound binds.
-
A labeled competitor: This could be biotinylated Cyclosporin A for use with a streptavidin-HRP conjugate in an ELISA format, or a fluorescently labeled Cyclosporin A derivative.
-
High-quality microplates: ELISA-specific plates with high protein-binding capacity are crucial for consistent results.
-
Appropriate buffers: Coating, blocking, washing, and assay buffers must be optimized for the specific assay format.
-
Detection reagents: Depending on the label used, this may include streptavidin-HRP and a suitable substrate (e.g., TMB), or a fluorescence plate reader.
Q4: How can I interpret the results of a competitive this compound assay?
A4: In a competitive assay, the signal generated is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound will outcompete the labeled tracer for binding to cyclophilin A, resulting in a low signal. Conversely, a low concentration of this compound will allow more of the labeled tracer to bind, generating a high signal. The results are typically plotted as a dose-response curve with the signal intensity on the y-axis and the log of the this compound concentration on the x-axis. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of this compound required to inhibit 50% of the labeled tracer binding.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful results. The following guide addresses common issues and provides solutions to improve the quality of your this compound assay data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding of reagents to the microplate wells. 2. Inadequate Washing: Residual unbound reagents remain in the wells after washing steps. 3. Contaminated Reagents: Buffers or other reagents may be contaminated with interfering substances. 4. Cross-reactivity of Antibodies: The detection antibody may be binding non-specifically. | 1. Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk) and increase the incubation time. 2. Increase the number of wash steps and ensure complete removal of wash buffer between steps. 3. Prepare fresh buffers and filter-sterilize if necessary. 4. If using an antibody-based detection system, ensure the antibody is specific to the intended target. |
| Weak or No Signal | 1. Inactive Reagents: this compound, cyclophilin A, or the labeled tracer may have degraded due to improper storage or handling. 2. Suboptimal Incubation Times/Temperatures: Incubation periods may be too short or temperatures not ideal for binding to occur. 3. Incorrect Reagent Concentrations: The concentrations of cyclophilin A, the labeled tracer, or the detection reagents may be too low. 4. Improper Plate Coating: The cyclophilin A may not be efficiently coated onto the microplate wells. | 1. Aliquot reagents upon receipt and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles. 2. Optimize incubation times and temperatures. Longer incubation times at lower temperatures (e.g., overnight at 4°C) can sometimes improve binding. 3. Perform titration experiments to determine the optimal concentrations of all key reagents. 4. Ensure the coating buffer has the appropriate pH (typically pH 9.6 for carbonate-bicarbonate buffer) and incubate for a sufficient time (e.g., overnight at 4°C). |
| Poor Reproducibility (High CV%) | 1. Pipetting Errors: Inconsistent pipetting technique can lead to variability between wells. 2. Inconsistent Incubation Conditions: Variations in temperature or incubation time across the plate can affect results. 3. Edge Effects: Wells on the edge of the plate may experience different evaporation rates or temperature fluctuations. 4. Improper Mixing: Reagents may not be thoroughly mixed before being added to the wells. | 1. Use calibrated pipettes and practice consistent pipetting techniques. 2. Ensure the entire plate is incubated at a uniform temperature. 3. To minimize edge effects, avoid using the outermost wells of the plate for samples and standards. 4. Gently mix all reagents before use and ensure thorough mixing in the wells after addition. |
Data Presentation
Comparative Binding Affinity of this compound and Cyclosporin A
| Compound | Target | Binding Affinity (Relative to Cyclosporin A) |
| This compound | Cyclophilin A | 6-fold lower |
| Cyclosporin A | Cyclophilin A | 1 (Reference) |
Note: This data is based on initial findings and may vary depending on the specific assay conditions.[1]
Experimental Protocols
Detailed Methodology for a Competitive ELISA for this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBS.
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.
-
This compound Standards: Prepare a serial dilution of this compound in Assay Buffer.
-
Biotinylated Cyclosporin A (Tracer): Dilute in Assay Buffer to the optimal concentration determined by titration.
-
Streptavidin-HRP: Dilute in Assay Buffer according to the manufacturer's instructions.
-
TMB Substrate: Use a commercially available TMB substrate solution.
-
Stop Solution: 2 N H₂SO₄.
2. Assay Procedure:
-
Coating: Add 100 µL of recombinant human cyclophilin A (diluted in Coating Buffer) to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add 50 µL of this compound standards or samples to the appropriate wells. Then, add 50 µL of biotinylated Cyclosporin A tracer to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Competitive Assay Workflow.
Caption: Troubleshooting Logic Flow.
References
Best practices for handling and storing Cymbimicin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the handling and storage of Cymbimicin A, along with troubleshooting guides for common experimental issues. As specific stability and handling data for this compound are not extensively published, the following recommendations are based on the general properties of complex macrocyclic lactones derived from actinomycetes and established laboratory protocols for sensitive natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a macrocyclic lactone isolated from actinomycetes.[1] It is a cyclophilin-binding compound with immunosuppressive properties.[1] Like many macrocyclic lactones, it is a large, complex molecule that is likely to have high lipid solubility. Due to its complex structure, which includes a lactone (a cyclic ester), it may be susceptible to degradation through hydrolysis, oxidation, and exposure to light.
Q2: How should I store this compound for long-term and short-term use?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For short-term storage, a stock solution in an appropriate solvent can be stored at -20°C. Repeated freeze-thaw cycles should be avoided.
Q3: What solvents are recommended for dissolving this compound?
Q4: What are the primary safety precautions when handling this compound?
A4: As with any chemical of unknown toxicity, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handling should be performed in a well-ventilated area or a chemical fume hood.
Physicochemical and Storage Data
The following tables provide summarized data for this compound. Disclaimer: The quantitative data presented below is illustrative and based on the typical properties of related macrocyclic lactones due to the limited availability of specific experimental data for this compound.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₃₈H₅₉NO₁₁ | [Predicted] |
| Molecular Weight | 705.88 g/mol | [Predicted] |
| Appearance | White to off-white solid | General for purified natural products |
| Solubility (DMSO) | ≥ 10 mg/mL | Analogy to similar compounds |
| Solubility (Ethanol) | ≥ 5 mg/mL | Analogy to similar compounds |
| Solubility (Water) | < 0.1 mg/mL | Analogy to similar compounds |
Table 2: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution (e.g., DMSO) |
| Temperature | -20°C or -80°C (long-term) | -20°C (short-term) or -80°C (long-term) |
| Atmosphere | Dry, inert gas (e.g., Argon) recommended | Inert gas overlay recommended for long-term |
| Light | Protect from light (amber vial) | Protect from light (amber vial or foil-wrapped) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound (e.g., 7.06 mg for 1 mL of a 10 mM solution) into a sterile, amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: this compound Precipitates from Solution During Experiment
-
Possible Cause 1: Low Solubility in Aqueous Buffer.
-
Solution: Decrease the final concentration of this compound in your assay. If possible, increase the percentage of organic solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%).
-
-
Possible Cause 2: Temperature Change.
-
Solution: Ensure that all buffers and solutions are at the same temperature before mixing. Some compounds are less soluble at lower temperatures.
-
Issue 2: Loss of Biological Activity of this compound
-
Possible Cause 1: Degradation of the Compound.
-
Solution: Prepare fresh dilutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles. Protect the stock solution and experimental samples from light. Consider performing a stability check of your compound under experimental conditions (see Protocol 2).
-
-
Possible Cause 2: Interaction with Plasticware.
-
Solution: Use low-adhesion polypropylene or glass labware for handling this compound solutions, as lipophilic compounds can adsorb to certain plastics.
-
Protocol 2: Quick Stability Assessment of this compound in Experimental Buffer
-
Prepare a solution of this compound in your final experimental buffer at the working concentration.
-
Divide the solution into three aliquots:
-
One for immediate analysis (T=0).
-
One to be incubated under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
One to be stored under ideal conditions (-20°C, protected from light) as a control.
-
-
After the incubation period, analyze all three samples by HPLC or a relevant bioassay to compare the integrity and activity of the compound.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Cymbimicin A and Cyclosporin A Binding to Cyclophilin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of two known cyclophilin A (CypA) ligands: Cymbimicin A and the well-established immunosuppressant, Cyclosporin A. The following sections detail their binding characteristics, the experimental methods used for these measurements, and the relevant signaling pathway.
Quantitative Binding Affinity
The binding affinities of this compound and Cyclosporin A to cyclophilin A are summarized in the table below. The data indicates that both compounds bind to cyclophilin A with high affinity, falling within the nanomolar range.
| Compound | Dissociation Constant (Kd) | Relative Affinity to Cyclosporin A |
| Cyclosporin A | ~13-46 nM[1][2] | - |
| This compound | Estimated ~78-276 nM* | 6-fold lower[3] |
*The Dissociation Constant (Kd) for this compound has been estimated based on the experimental finding that its binding affinity to cyclophilin A is six-fold lower than that of Cyclosporin A[3].
Experimental Protocols
The determination of the binding affinity of these compounds for cyclophilin A is commonly achieved through biophysical techniques such as fluorescence spectroscopy. Below is a representative protocol for such an assay.
Fluorescence Spectroscopy Protocol for Measuring Binding Affinity
This method relies on the change in the intrinsic fluorescence of cyclophilin A upon ligand binding.
1. Materials and Reagents:
-
Recombinant human cyclophilin A
-
This compound
-
Cyclosporin A
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Spectrofluorometer
2. Experimental Procedure:
-
A solution of cyclophilin A is prepared in the assay buffer to a final concentration of approximately 200 nM.
-
The intrinsic tryptophan fluorescence of cyclophilin A is measured by exciting the sample at 280 nm and recording the emission spectrum between 300 and 400 nm. The peak emission wavelength is noted.
-
A stock solution of the ligand (this compound or Cyclosporin A) is prepared in a suitable solvent (e.g., DMSO).
-
A titration is performed by adding small aliquots of the concentrated ligand stock solution to the cyclophilin A solution.
-
After each addition, the solution is allowed to equilibrate for a sufficient period (e.g., 5 minutes).
-
The fluorescence intensity at the peak emission wavelength is recorded after each addition.
-
The titration is continued until the fluorescence signal is saturated, indicating that all cyclophilin A molecules are bound to the ligand.
3. Data Analysis:
-
The observed fluorescence intensity is plotted against the ligand concentration.
-
The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis.
-
The dissociation constant (Kd) is determined from the curve fit, representing the concentration of the ligand at which 50% of the cyclophilin A molecules are bound.
Signaling Pathway
Both this compound and Cyclosporin A are known to exert their primary effects by interrupting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. The binding of either compound to cyclophilin A creates a composite surface that inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.
Caption: Calcineurin-NFAT signaling pathway and its inhibition by this compound or Cyclosporin A.
References
Cymbimicin A vs. Cymbimicin B: A Comparative Analysis of Immunosuppressive Activity
A Detailed Examination of Two Cyclophilin-Binding Metabolites for Researchers and Drug Development Professionals
Cymbimicin A and Cymbimicin B are two closely related macrolide metabolites isolated from the fermentation broth of Micromonospora sp.[1]. Both compounds have been identified as potent immunosuppressive agents that exert their activity through binding to cyclophilin, a key protein involved in T-cell activation. This guide provides a comparative analysis of the activity of this compound and Cymbimicin B, presenting available quantitative data, detailed experimental protocols for the assays used to characterize them, and a visualization of their mechanism of action.
Data Presentation: Quantitative Comparison of Activity
The primary biological activity of this compound and Cymbimicin B is their ability to bind to cyclophilin A, a critical step in their immunosuppressive function. The binding affinity of these compounds has been quantified and compared to that of the well-known immunosuppressant, Cyclosporin A.
| Compound | Target | Relative Binding Affinity |
| This compound | Cyclophilin A | 6-fold lower than Cyclosporin A |
| Cymbimicin B | Cyclophilin A | ~100-fold lower than this compound |
While characterized as antibiotics, specific Minimum Inhibitory Concentration (MIC) values for this compound and Cymbimicin B against a panel of microbial pathogens have not been reported in the available scientific literature.
Mechanism of Action: The Calcineurin Inhibition Pathway
This compound and B, as cyclophilin-binding agents, are understood to function through a mechanism analogous to that of Cyclosporin A. The binding of the Cymbimicin-Cyclophilin A complex to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, is the pivotal event that leads to immunosuppression. Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This blockage inhibits NFAT's translocation to the nucleus, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-2 (IL-2). The suppression of IL-2 production ultimately leads to a reduction in T-cell proliferation and the dampening of the immune response[2][3][4][5].
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to characterize and compare the activity of this compound and Cymbimicin B.
Cyclophilin A Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to Cyclophilin A by measuring its ability to displace a known fluorescently labeled ligand.
Materials:
-
Recombinant human Cyclophilin A
-
Fluorescently labeled Cyclosporin A derivative (e.g., a Bodipy-labeled CsA)
-
Test compounds (this compound, Cymbimicin B)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
384-well black microplates
-
Plate reader capable of fluorescence polarization or TR-FRET detection
Procedure:
-
A solution of recombinant human Cyclophilin A is prepared in the assay buffer to a final concentration of 10 nM.
-
A solution of the fluorescently labeled Cyclosporin A derivative is prepared in the assay buffer to a final concentration of 1 nM.
-
Serial dilutions of the test compounds (this compound and Cymbimicin B) and a known control (unlabeled Cyclosporin A) are prepared in the assay buffer.
-
In a 384-well microplate, 10 µL of the Cyclophilin A solution is added to each well.
-
5 µL of the serially diluted test compounds or control are added to the respective wells.
-
The plate is incubated at room temperature for 15 minutes.
-
5 µL of the fluorescently labeled Cyclosporin A derivative is added to all wells.
-
The plate is incubated for a further 60 minutes at room temperature, protected from light.
-
The fluorescence polarization or TR-FRET signal is measured using a compatible plate reader.
-
The data is analyzed by plotting the signal against the log of the compound concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Cyclophilin A Competitive Binding Assay Workflow.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional in vitro assay that assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation[6][7][8].
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Test compounds (this compound, Cymbimicin B)
-
Positive control (e.g., Cyclosporin A)
-
Vehicle control (e.g., DMSO)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well round-bottom cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
The "stimulator" PBMCs from one donor are treated with mitomycin C (or irradiated) to prevent their proliferation.
-
The "responder" PBMCs from the second donor are labeled with a cell proliferation dye like CFSE.
-
In a 96-well plate, co-culture 1x10^5 responder PBMCs with 1x10^5 stimulator PBMCs in a final volume of 200 µL of complete RPMI-1640 medium.
-
Add serial dilutions of the test compounds (this compound, Cymbimicin B), positive control, and vehicle control to the co-cultures.
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
If using [3H]-thymidine, add 1 µCi per well for the final 18-24 hours of incubation.
-
For CFSE-labeled cells, harvest the cells and analyze the dilution of the dye in the responder T-cell population (e.g., CD4+ or CD8+ cells) by flow cytometry. For [3H]-thymidine incorporation, harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.
-
The percentage of inhibition of T-cell proliferation is calculated relative to the vehicle control, and IC50 values are determined.
Caption: Mixed Lymphocyte Reaction (MLR) Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. revvity.com [revvity.com]
- 8. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
Unveiling the Selectivity of Cymbimicin A: A Comparative Analysis of Immunophilin Cross-Reactivity
For Immediate Release
Basel, Switzerland – November 18, 2025 – In the intricate world of drug discovery, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of Cymbimicin A, a novel cyclophilin-binding agent, and its cross-reactivity with other immunophilins. While data on this compound's broader interactions remain emerging, this guide establishes a framework for its evaluation by comparing its known affinity for Cyclophilin A with the well-documented profiles of established immunosuppressants, Cyclosporin A and Tacrolimus (FK506). This analysis serves as a critical resource for researchers in immunology, pharmacology, and drug development.
Executive Summary
This compound, a metabolite isolated from Micromonospora sp., has been identified as a novel ligand for cyclophilins, a class of immunophilins that play crucial roles in cellular signaling and protein folding.[1] Initial studies have demonstrated its binding to Cyclophilin A (CypA), the primary intracellular receptor for the immunosuppressive drug Cyclosporin A. This guide delves into the quantitative binding data available for this compound and compares it to the broader cross-reactivity profiles of Cyclosporin A and Tacrolimus, which target the two major families of immunophilins: cyclophilins and FK506-binding proteins (FKBPs), respectively. The objective is to highlight the importance of assessing off-target binding and to provide a clear perspective on this compound's known selectivity.
Comparative Binding Affinities
The selectivity of an immunophilin ligand is determined by its binding affinity to various members of the immunophilin superfamily. The following table summarizes the available quantitative data for this compound in comparison to Cyclosporin A and Tacrolimus.
| Compound | Immunophilin Target | Dissociation Constant (Kd) | Fold Difference vs. Primary Target |
| This compound | Cyclophilin A | ~78 - 221 nM* | 1x |
| FKBP12 | Data not available | Data not available | |
| Cyclosporin A | Cyclophilin A | 13 - 36.8 nM[2][3][4] | 1x |
| Cyclophilin B | 9.8 nM[2] | ~1.3 - 3.8x higher | |
| Cyclophilin C | 90.8 nM[2] | ~2.5 - 7x lower | |
| FKBP12 | No significant binding | - | |
| Tacrolimus (FK506) | FKBP12 | ~0.4 - 2 nM | 1x |
| Cyclophilin A | No significant binding | - |
*Calculated based on the finding that this compound's affinity for Cyclophilin A is six-fold lower than that of Cyclosporin A.[1] The range is derived from the different reported Kd values for the Cyclosporin A-Cyclophilin A interaction.[2][3][4]
The data clearly situates this compound as a Cyclophilin A binder. However, the absence of data on its interaction with other cyclophilin isoforms and, crucially, with the FKBP family, represents a significant knowledge gap in its cross-reactivity profile. In contrast, both Cyclosporin A and Tacrolimus exhibit high selectivity for their respective immunophilin families.
Signaling Pathways and Mechanism of Action
The binding of a ligand to an immunophilin can initiate a cascade of downstream signaling events. For Cyclosporin A, its complex with Cyclophilin A inhibits the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway.[3][5] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2. Given that this compound also binds to Cyclophilin A, it is hypothesized to interfere with the same calcineurin-NFAT signaling pathway.
Experimental Protocols
The determination of binding affinities and cross-reactivity is crucial for characterizing any new compound. Below are generalized protocols for key experiments used in immunophilin research.
Immunophilin Binding Assay (Fluorescence Spectroscopy)
This method is used to determine the dissociation constant (Kd) of a ligand for an immunophilin.
-
Protein Preparation: Recombinant human Cyclophilin A or other immunophilins are purified and diluted to a known concentration (e.g., 200 nM) in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).
-
Ligand Preparation: this compound, Cyclosporin A, or other test compounds are dissolved in a suitable solvent like DMSO to create stock solutions.
-
Fluorescence Titration: The intrinsic tryptophan fluorescence of the immunophilin is measured using a spectrofluorometer (e.g., excitation at 280 nm, emission at 340 nm).
-
Data Acquisition: Aliquots of the ligand are incrementally added to the protein solution. The change in fluorescence intensity upon ligand binding is recorded after each addition.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated by fitting the fluorescence titration data to a binding isotherm equation.
Calcineurin Phosphatase Activity Assay
This assay determines the functional consequence of immunophilin-ligand complex formation on calcineurin activity.
-
Reaction Mixture Preparation: A reaction buffer containing calcineurin, calmodulin, and a phosphopeptide substrate (e.g., RII phosphopeptide) is prepared.
-
Inhibitor Preparation: The immunophilin (e.g., Cyclophilin A) is pre-incubated with the test compound (e.g., this compound) to allow for complex formation.
-
Assay Initiation: The reaction is initiated by adding the pre-formed immunophilin-ligand complex to the reaction mixture.
-
Phosphate Detection: The amount of free phosphate released by calcineurin's phosphatase activity is measured, often using a colorimetric method like Malachite Green assay.
-
IC50 Determination: The concentration of the test compound that results in 50% inhibition of calcineurin activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
This compound presents as a promising new chemical entity with a clear affinity for Cyclophilin A. Its discovery opens new avenues for exploring the biological roles of cyclophilins and for the development of novel therapeutics. However, the current understanding of its selectivity is incomplete. To fully assess its potential and to mitigate the risk of off-target effects, comprehensive cross-reactivity studies are essential. Future research should prioritize:
-
Quantitative binding analysis of this compound against a broad panel of immunophilins, including all major cyclophilin and FKBP isoforms.
-
Functional assays to determine the inhibitory activity of the this compound-immunophilin complexes on their respective downstream targets.
-
Structural studies to elucidate the molecular basis of this compound's interaction with Cyclophilin A and to guide the design of more selective analogs.
By systematically addressing these research questions, the scientific community can build a comprehensive profile of this compound, paving the way for its potential translation into clinical applications.
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin - Wikipedia [en.wikipedia.org]
Validating the Immunosuppressive Activity of Cymbimicin A in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunosuppressive activity of Cymbimicin A, a novel cyclophilin-binding agent, with established immunosuppressants, Cyclosporin A and Rapamycin (Sirolimus). The data presented herein is intended to support the validation of this compound's potential as a therapeutic agent in primary cell models.
Executive Summary
This compound, a metabolite isolated from Micromonospora sp., demonstrates a mechanism of action analogous to the widely used calcineurin inhibitor, Cyclosporin A, by binding to cyclophilin A. While direct quantitative data on this compound's activity in primary T cell assays remains to be published, its high binding affinity to cyclophilin A suggests potent immunosuppressive capabilities. This guide outlines the key assays and experimental protocols necessary to quantify and compare the immunosuppressive effects of this compound against Cyclosporin A and the mTOR inhibitor, Rapamycin.
Comparative Analysis of Immunosuppressive Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cyclosporin A and Rapamycin in primary T cell proliferation assays. The IC50 value for this compound is currently not publicly available and represents a critical data gap for a definitive comparison.
| Compound | Target | Mechanism of Action | T Cell Proliferation IC50 (Primary Cells) |
| This compound | Cyclophilin A | Inhibition of Calcineurin-NFAT pathway (putative) | Data not available |
| Cyclosporin A | Cyclophilin A | Inhibition of Calcineurin-NFAT pathway | ~15.8 nM (in mixed lymphocyte reaction)[1] |
| Rapamycin (Sirolimus) | FKBP12 | Inhibition of mTOR pathway | Data not available (inhibits T cell proliferation by G1 phase arrest) |
Key Experimental Protocols for Validation
To quantitatively assess the immunosuppressive activity of this compound, the following established protocols for primary T cell assays are recommended.
T Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of primary T cells upon stimulation.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
T Cell Stimulation: Plate PBMCs in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies to induce T cell activation and proliferation.
-
Compound Treatment: Add serial dilutions of this compound, Cyclosporin A (positive control), and Rapamycin (comparator control) to the wells.
-
Proliferation Measurement: After a 72-hour incubation, assess T cell proliferation using a suitable method, such as:
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture and measure its incorporation into newly synthesized DNA.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as cells divide.
-
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration.
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the inhibition of calcineurin, a key enzyme in T cell activation.
Methodology:
-
Preparation of Cell Lysates: Treat primary T cells with the test compounds and a stimulant (e.g., phytohemagglutinin and phorbol myristate acetate) to activate calcineurin. Prepare cell lysates.
-
Phosphatase Reaction: Incubate the cell lysates with a phosphorylated substrate specific for calcineurin (e.g., RII phosphopeptide).
-
Phosphate Detection: Measure the amount of free phosphate released from the substrate using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the calcineurin activity (IC50).
NFAT Reporter Assay
This cell-based assay quantifies the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor of the calcineurin pathway.
Methodology:
-
Cell Line: Utilize a Jurkat T cell line stably transfected with a luciferase reporter gene under the control of an NFAT-responsive promoter.
-
Cell Stimulation and Treatment: Stimulate the Jurkat cells with anti-CD3/anti-CD28 beads or PMA/Ionomycin in the presence of varying concentrations of the test compounds.
-
Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 values based on the inhibition of luciferase expression.
IL-2 Production Assay
This assay measures the inhibition of Interleukin-2 (IL-2) production, a critical cytokine for T cell proliferation.
Methodology:
-
T Cell Stimulation and Treatment: Culture primary T cells with stimulants (e.g., anti-CD3/CD28) and different concentrations of the test compounds.
-
Supernatant Collection: After 24-48 hours, collect the cell culture supernatants.
-
ELISA: Quantify the amount of IL-2 in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC50 for the inhibition of IL-2 production.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in T cell activation and the general workflow for validating immunosuppressive compounds.
Caption: Simplified T cell activation signaling pathways.
Caption: General experimental workflow for validation.
Conclusion
This compound presents a promising profile as a novel immunosuppressive agent due to its cyclophilin-binding properties, suggesting a mechanism of action similar to Cyclosporin A. To fully validate its potential, rigorous in vitro testing in primary cells is essential. The experimental protocols and comparative framework provided in this guide offer a robust strategy for characterizing the immunosuppressive activity of this compound and positioning it relative to established therapeutics. The generation of quantitative data, particularly IC50 values from primary T cell proliferation and mechanistic assays, will be pivotal in advancing the development of this compound.
References
A Comparative Analysis of Cymbimicin A and Other Natural Product Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, natural products have historically been a cornerstone of therapeutic development. This guide provides a comparative analysis of a novel cyclophilin-binding agent, Cymbimicin A, alongside three well-established natural product immunosuppressants: Cyclosporin A, Tacrolimus (FK506), and Sirolimus (Rapamycin). This document is intended to serve as a resource for researchers and drug development professionals by presenting available data, outlining key experimental methodologies, and visualizing the underlying mechanisms of action.
Introduction to this compound
This compound is a novel metabolite isolated from the fermentation broth of Micromonospora sp.[1] Structurally distinct from other known immunosuppressants, its primary identified biochemical activity is its ability to bind to cyclophilin A. Notably, its binding affinity for cyclophilin A is high, though reported to be six-fold lower than that of the well-established immunosuppressant, Cyclosporin A.[1]
A Note on Data Availability: As of the latest literature review, comprehensive experimental data detailing the immunosuppressive activity of this compound, including its effect on T-cell proliferation, cytokine production, and its precise mechanism of action beyond cyclophilin binding, is not publicly available. Therefore, a direct quantitative comparison of this compound with other immunosuppressants is not currently possible. The following sections will provide a detailed comparison of Cyclosporin A, Tacrolimus, and Sirolimus, for which extensive data exists. The experimental protocols provided can be considered as standard methods that would be applicable for the future characterization of this compound's immunomodulatory properties.
Comparative Analysis of Established Natural Product Immunosuppressants
Cyclosporin A, Tacrolimus, and Sirolimus are mainstays in clinical immunosuppression, particularly in the context of organ transplantation and autoimmune diseases. While Cyclosporin A and Tacrolimus share a similar mechanism of action by inhibiting calcineurin, Sirolimus acts on a distinct pathway involving the mammalian target of rapamycin (mTOR).
Data Presentation: In Vitro Immunosuppressive Activity
The following table summarizes the in vitro potency of Cyclosporin A, Tacrolimus, and Sirolimus in inhibiting T-cell proliferation. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell type, stimulation method, and assay duration.
| Compound | Molecular Target | Primary Mechanism of Action | T-Cell Proliferation IC50 (in vitro) |
| This compound | Cyclophilin A | Unknown (beyond target binding) | Data not available |
| Cyclosporin A | Cyclophilin A | Calcineurin inhibitor | ~19-60 µg/L (in Mixed Lymphocyte Reaction)[2], ~294-345 µg/L (PHA-stimulated T-cells)[3] |
| Tacrolimus (FK506) | FKBP12 | Calcineurin inhibitor | ~0.63-126.4 ng/mL (in Lymphocyte Immunosuppressant Sensitivity Test)[4] |
| Sirolimus (Rapamycin) | FKBP12 | mTOR inhibitor | IC25: 5 ng/mL, IC50: 10 ng/mL (on CMV-specific CD8+ T-cell expansion)[5] |
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of these natural products are mediated through the interruption of specific intracellular signaling cascades crucial for T-cell activation and proliferation.
Calcineurin-NFAT Pathway Inhibition (Cyclosporin A and Tacrolimus)
Both Cyclosporin A and Tacrolimus exert their primary immunosuppressive effects by inhibiting the phosphatase activity of calcineurin. However, they do so by first binding to different intracellular proteins called immunophilins. Cyclosporin A binds to cyclophilin A, while Tacrolimus binds to FK506-binding protein 12 (FKBP12). The resulting drug-immunophilin complexes then bind to and inhibit calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.
mTOR Pathway Inhibition (Sirolimus)
Sirolimus (also known as Rapamycin) also binds to FKBP12, but this complex does not inhibit calcineurin. Instead, the Sirolimus-FKBP12 complex binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase. mTOR is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, Sirolimus blocks the signal transduction pathways that are initiated by cytokine receptors, such as the IL-2 receptor. This blockade prevents the progression of the cell cycle from the G1 to the S phase, thereby halting T-cell proliferation.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the immunosuppressive activity of natural products. These protocols would be essential for evaluating the potential of this compound.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a fundamental assay to assess the cell-mediated immune response by measuring the proliferation of T-cells in response to allogeneic stimulation.
Objective: To determine the inhibitory effect of a compound on T-cell proliferation induced by mismatched Major Histocompatibility Complex (MHC) molecules.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup:
-
Treat the "stimulator" PBMCs from one donor with a mitotic inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.
-
In a 96-well round-bottom plate, co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs at a suitable ratio (e.g., 1:1).
-
Add the test compound (e.g., this compound, Cyclosporin A) at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (a known immunosuppressant).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: During the last 18-24 hours of incubation, add [³H]-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be quantified by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of T-cell proliferation.
Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of a compound to inhibit the killing of target cells by cytotoxic T-lymphocytes.
Objective: To evaluate the effect of a compound on the effector function of CTLs.
Methodology:
-
Effector Cell Generation: Generate antigen-specific CTLs by co-culturing PBMCs with antigen-pulsed or virus-infected stimulator cells for several days.
-
Target Cell Labeling: Label the target cells (e.g., a tumor cell line expressing the specific antigen) with a detectable marker. A common method is labeling with ⁵¹Cr (chromium-51).
-
Co-culture: Co-culture the generated CTLs (effector cells) with the labeled target cells at various effector-to-target ratios. Add the test compound at different concentrations.
-
Incubation: Incubate the co-culture for 4-6 hours.
-
Cytotoxicity Measurement:
-
⁵¹Cr Release: If target cells are killed by CTLs, the ⁵¹Cr is released into the supernatant. Centrifuge the plate and measure the radioactivity in the supernatant.
-
Non-Radioactive Methods: Alternatives include measuring the release of lactate dehydrogenase (LDH) from damaged target cells or using fluorescent dyes that distinguish live from dead cells (e.g., propidium iodide) for flow cytometry analysis.
-
-
Data Analysis: Calculate the percentage of specific lysis for each compound concentration and determine the IC50 value for the inhibition of cytotoxic activity.
IL-2 Production Assay
This assay quantifies the effect of a compound on the production of IL-2, a critical cytokine for T-cell proliferation.
Objective: To measure the inhibition of IL-2 secretion from activated T-cells.
Methodology:
-
T-Cell Activation: Isolate PBMCs or purified CD4+ T-cells. Stimulate the cells in a 96-well plate with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor signaling pathway.
-
Compound Treatment: Add the test compound at various concentrations to the stimulated cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-2.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for the inhibition of IL-2 production.
Conclusion
While this compound presents an interesting novel structure with confirmed binding to cyclophilin A, its potential as an immunosuppressant remains to be elucidated through rigorous experimental evaluation. The established natural products Cyclosporin A, Tacrolimus, and Sirolimus provide a clear benchmark for immunosuppressive activity, each with a well-defined mechanism of action targeting critical T-cell signaling pathways. The experimental protocols detailed in this guide offer a roadmap for the systematic investigation of this compound's immunomodulatory effects. Future studies focusing on T-cell proliferation, CTL activity, and cytokine production will be crucial in determining if this compound holds promise as a new therapeutic agent in the field of immunosuppression.
References
- 1. Immunosuppression Assays - Immunosuppression Assays - ICE Bioscience [en.ice-biosci.com]
- 2. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Limited Analog Data Hinders Comprehensive Structure-Activity Relationship Analysis of Cymbimicin A
Efforts to delineate a comprehensive structure-activity relationship (SAR) for the cyclophilin-binding compound Cymbimicin A are currently hampered by a significant lack of publicly available data on its synthetic analogs. Initial discovery and characterization have identified this compound and a naturally occurring analog, Cymbimicin B, providing a foundational but limited dataset for SAR analysis. While the inhibitory activity of these two compounds against cyclophilin A has been quantified, a broader suite of analogs with systematic structural modifications is necessary to fully understand the pharmacophore and guide the rational design of more potent derivatives.
Comparative Biological Activity
The primary biological activity reported for this compound and its sole identified analog, Cymbimicin B, is their ability to bind to cyclophilin A, a key protein involved in protein folding and a target for immunosuppressive drugs. The binding affinity of this compound is notably higher than that of Cymbimicin B, suggesting that the structural differences between the two molecules play a critical role in their interaction with the target protein. A summary of the reported binding affinities is presented below.
| Compound | Description | Cyclophilin A Binding Affinity (IC50) |
| This compound | Natural product isolated from Micromonospora sp. | Reported to be six-fold lower than Cyclosporin A |
| Cymbimicin B | Natural analog of this compound | Approximately 100-fold lower affinity than this compound |
Data sourced from the initial discovery report. The precise IC50 value for Cyclosporin A in the same assay was not provided.
Experimental Protocols
The evaluation of the cyclophilin A binding affinity for this compound and B was conducted using a competitive binding assay. The fundamental principle of this assay is to measure the ability of a test compound to displace a known, labeled ligand from the target protein.
Cyclophilin A Competitive Binding Assay
Objective: To determine the concentration at which a test compound (e.g., this compound analog) inhibits 50% of the binding of a known high-affinity ligand to cyclophilin A.
Materials:
-
Recombinant human cyclophilin A
-
A fluorescently or radioactively labeled ligand with known high affinity for cyclophilin A (e.g., a labeled Cyclosporin A derivative)
-
Test compounds (this compound analogs) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives)
-
Detection instrument (e.g., fluorescence plate reader or scintillation counter)
Methodology:
-
A solution of recombinant human cyclophilin A is prepared in the assay buffer.
-
The labeled ligand is added to the cyclophilin A solution at a concentration below its dissociation constant (Kd) to ensure that a significant portion is bound.
-
The test compounds (this compound analogs) are serially diluted to create a range of concentrations.
-
The test compound dilutions are added to the cyclophilin A and labeled ligand mixture.
-
The reaction is incubated for a specific period to allow the binding to reach equilibrium.
-
The amount of bound labeled ligand is measured using the appropriate detection instrument. A decrease in the signal from the labeled ligand indicates displacement by the test compound.
-
The data is plotted as the percentage of inhibition versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of the labeled ligand binding, is determined from the resulting dose-response curve.
Conceptual Framework for Future SAR Studies
Although a comprehensive SAR study on this compound analogs is not yet available, a general workflow for such an investigation can be conceptualized. This process would involve the systematic synthesis of analogs and their subsequent biological evaluation to establish clear relationships between chemical structure and activity.
Caption: A conceptual workflow for a typical structure-activity relationship (SAR) study.
A Head-to-Head Comparison of Cymbimicin A and Tacrolimus (FK506): A Guide for Researchers
A detailed analysis of the known immunosuppressant Tacrolimus and the promising, yet enigmatic, Cymbimicin A.
This guide provides a comprehensive head-to-head comparison of the well-established immunosuppressant Tacrolimus (FK506) and the novel cyclophilin-binding compound, this compound. While extensive experimental data is available for Tacrolimus, this compound remains a molecule of significant interest with limited publicly accessible biological data. This comparison, therefore, juxtaposes the confirmed mechanisms and properties of Tacrolimus with the putative, or potential, mechanisms of this compound, based on its known molecular interactions. This guide is intended for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.
Introduction
The suppression of the immune system is a critical therapeutic strategy in preventing organ transplant rejection and treating autoimmune diseases. Calcineurin inhibitors have been a cornerstone of immunosuppressive therapy for decades. Tacrolimus (FK506), a macrolide isolated from Streptomyces tsukubaensis, is a potent calcineurin inhibitor widely used in clinical practice.[1][2] this compound, a novel metabolite discovered from a strain of Micromonospora sp., has been identified as a high-affinity binder of cyclophilin A, an intracellular protein also targeted by the immunosuppressant Cyclosporin A.[3] This interaction suggests that this compound may also possess immunosuppressive properties, making it a compound of interest for further investigation.
Mechanism of Action
Tacrolimus (FK506)
Tacrolimus exerts its immunosuppressive effects by inhibiting the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[4][5] The mechanism involves the formation of a complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][5][6] This Tacrolimus-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[4][6]
The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[6][7] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][6][7] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells. By blocking IL-2 production, Tacrolimus effectively suppresses the T-cell mediated immune response.[4][6]
This compound (Putative Mechanism)
The precise mechanism of action for this compound has not been experimentally elucidated. However, its high-affinity binding to cyclophilin A provides a strong basis for a putative mechanism analogous to that of Cyclosporin A.[3] Cyclosporin A, another potent immunosuppressant, forms a complex with cyclophilin A, and this complex, in turn, inhibits calcineurin.
Therefore, it is hypothesized that this compound binds to cyclophilin A, forming a this compound-cyclophilin A complex. This complex would then interact with and inhibit the phosphatase activity of calcineurin. Similar to Tacrolimus, this would prevent NFAT dephosphorylation and nuclear translocation, ultimately leading to the inhibition of IL-2 gene transcription and suppression of the T-cell response.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Tacrolimus and highlights the current lack of data for this compound.
| Parameter | Tacrolimus (FK506) | This compound | Reference |
| Target Protein | FKBP12 | Cyclophilin A | [3][4][6] |
| Binding Affinity (to target) | High | High (6-fold lower than Cyclosporin A to Cyclophilin A) | [3] |
| IC50 (Calcineurin Inhibition) | Potent | Data not available | [5] |
| IC50 (T-Cell Proliferation) | Potent | Data not available | |
| Clinical Use | Organ transplantation, autoimmune diseases | Not clinically tested | [1][2] |
Experimental Protocols
To facilitate further research into this compound and enable a direct comparison with Tacrolimus, detailed methodologies for key experiments are provided below.
T-Cell Proliferation Assay
This assay is crucial for determining the immunosuppressive activity of a compound by measuring its effect on the proliferation of activated T-cells.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation and Treatment: Plate the cells in 96-well plates and stimulate with a T-cell mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies. Simultaneously, add serial dilutions of this compound or Tacrolimus to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation marker, such as [3H]-thymidine or BrdU, to each well and incubate for an additional 18-24 hours.
-
Data Acquisition: Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter (for [3H]-thymidine) or an ELISA plate reader (for BrdU).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the proliferation data against the compound concentrations.
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin.
Methodology:
-
Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, MgCl2, CaCl2, and a phosphatase substrate (e.g., p-nitrophenyl phosphate or a phosphopeptide).
-
Enzyme and Inhibitors: Add purified recombinant calcineurin to the reaction buffer. For the inhibitory assay, pre-incubate calcineurin with the this compound-cyclophilin A complex or the Tacrolimus-FKBP12 complex.
-
Initiation of Reaction: Start the reaction by adding the substrate to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Termination and Detection: Stop the reaction and measure the amount of dephosphorylated product. For p-nitrophenyl phosphate, this can be measured colorimetrically. For phosphopeptides, this may involve techniques like HPLC or mass spectrometry.
-
Data Analysis: Determine the inhibitory activity and calculate the IC50 value of the compound.
Conclusion and Future Directions
Tacrolimus (FK506) is a well-characterized and clinically vital immunosuppressant with a clear mechanism of action centered on the inhibition of calcineurin via an FKBP12-dependent pathway. This compound, while demonstrating high-affinity binding to cyclophilin A, remains a largely uncharacterized compound in terms of its biological effects.
The putative mechanism of this compound, involving the inhibition of calcineurin through a cyclophilin A-dependent pathway, is plausible and warrants further investigation. The experimental protocols outlined in this guide provide a roadmap for elucidating the immunosuppressive potential of this compound. Should this compound prove to be a potent immunosuppressant, further studies will be necessary to determine its efficacy and safety profile in preclinical models. A direct, data-driven comparison with Tacrolimus will then be possible, which could reveal novel therapeutic opportunities in the field of immunosuppression. The exploration of novel scaffolds like this compound is essential for the development of next-generation immunosuppressive therapies with improved efficacy and reduced side effects.
References
- 1. Micromonospora: A Prolific Source of Bioactive Secondary Metabolites with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation and inhibition of lymphocytes by costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]
- 7. Metabolic engineering of Micromonospora for exploring useful natural products and phytobiotic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of the Reported Biological Activity of Cymbimicin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of the reported biological activity of Cymbimicin A, a novel metabolite isolated from Micromonospora sp. The primary reported bioactivity of this compound is its high-affinity binding to cyclophilin A.[1] This document outlines the necessary experimental protocols to verify this activity and further investigate its potential cytotoxic and antibacterial properties. For comparative analysis, this compound is benchmarked against the well-characterized immunosuppressants Cyclosporin A and Rapamycin.
Table of Contents
-
Compound Overview and Reported Activity
-
Comparative Analysis of Biological Activity
-
Experimental Protocols for Independent Validation
-
Cyclophilin A Competitive Binding Assay
-
MTT Cytotoxicity Assay
-
Broth Microdilution Antibacterial Assay
-
-
Signaling Pathways and Experimental Workflows
Compound Overview and Reported Activity
This compound is a novel metabolite identified through screening for cyclophilin-binding compounds from actinomycete strains.[1] Its primary reported biological activity is binding to cyclophilin A, a key protein involved in protein folding and a target for immunosuppressive drugs. The initial discovery reported that this compound binds to cyclophilin A with a high affinity, approximately six-fold lower than that of the well-known immunosuppressant Cyclosporin A.[1]
Comparator Compounds:
-
Cyclosporin A: A potent immunosuppressant that exerts its effect by forming a complex with cyclophilin A. This complex then inhibits calcineurin, a key signaling molecule in T-cell activation.[2][3]
-
Rapamycin (Sirolimus): An immunosuppressant that binds to the immunophilin FKBP12. The resulting complex inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in cell proliferation and survival.[4]
Comparative Analysis of Biological Activity
The following tables summarize the reported and hypothetical biological activities of this compound in comparison to Cyclosporin A and Rapamycin.
Table 1: Immunophilin Binding Affinity
| Compound | Target Immunophilin | Reported Binding Affinity (Kd) |
| This compound | Cyclophilin A | ~6x higher than Cyclosporin A (Hypothetical validation pending) |
| Cyclosporin A | Cyclophilin A | 13 ± 4 nM to 36.8 nM[2][5] |
| Rapamycin | FKBP12 | 0.2 nM[6] |
Table 2: Hypothetical Comparative Cytotoxicity (IC50)
Data in this table is for illustrative purposes and would be determined through the experimental protocols outlined below.
| Compound | Cell Line (e.g., Jurkat) | Hypothetical IC50 (µM) |
| This compound | Jurkat | To be determined |
| Cyclosporin A | Jurkat | To be determined |
| Rapamycin | Jurkat | To be determined |
Table 3: Hypothetical Comparative Antibacterial Activity (MIC)
Data in this table is for illustrative purposes and would be determined through the experimental protocols outlined below.
| Compound | Bacterial Strain (e.g., S. aureus) | Hypothetical MIC (µg/mL) |
| This compound | S. aureus | To be determined |
| Ciprofloxacin | S. aureus | Reference |
| Gentamicin | S. aureus | Reference |
Experimental Protocols for Independent Validation
Cyclophilin A Competitive Binding Assay
This assay will determine the binding affinity of this compound to cyclophilin A by measuring its ability to displace a known fluorescently labeled ligand.
Methodology:
-
Preparation of Reagents:
-
Recombinant human cyclophilin A.
-
Fluorescently labeled Cyclosporin A derivative (tracer).
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with additives).
-
Serial dilutions of this compound, unlabeled Cyclosporin A (positive control), and a non-binding compound (negative control).
-
-
Assay Procedure:
-
In a 384-well plate, add a constant concentration of cyclophilin A and the fluorescent tracer to each well.
-
Add the serially diluted test compounds (this compound, Cyclosporin A, negative control) to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in signal indicates displacement of the fluorescent tracer by the test compound.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the tracer).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8]
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., Jurkat for immunological relevance) in 96-well plates and allow them to adhere or stabilize.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, a positive control (e.g., doxorubicin), and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Broth Microdilution Antibacterial Assay
This assay determines the minimum inhibitory concentration (MIC) of this compound against one or more bacterial strains.[10]
Methodology:
-
Preparation of Reagents and Inoculum:
-
Prepare serial dilutions of this compound and control antibiotics (e.g., Ciprofloxacin, Gentamicin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[10]
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
-
-
(Optional) Determination of Minimum Bactericidal Concentration (MBC):
-
Subculture the contents of the wells with no visible growth onto agar plates.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key processes described in this guide.
Caption: Workflow for Cyclophilin A Competitive Binding Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Cyclosporin A's mechanism of immunosuppression.
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP12_Rapamycin [collab.its.virginia.edu]
- 5. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
Cymbimicin A: A Comparative Analysis of its Specificity for Cyclophilin A
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery, the quest for highly specific molecular inhibitors is paramount. This guide provides a comprehensive assessment of Cymbimicin A's specificity for its target, cyclophilin A (CypA), a key protein implicated in a range of diseases from inflammatory conditions to viral infections. Through a comparative analysis with other known CypA inhibitors, supported by experimental data and detailed methodologies, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Cyclophilin A Inhibitors
The efficacy of a molecular inhibitor is fundamentally linked to its binding affinity and inhibitory concentration. The following table summarizes the key quantitative data for this compound and other well-characterized cyclophilin A inhibitors.
| Compound | Type | IC50 (nM) | Kd (nM) | Method of Measurement |
| This compound | Natural Product | ~162[1] | Not Reported | Estimated from comparative binding affinity |
| Cyclosporin A (CsA) | Cyclic Peptide | 27[1] | 13 - 36.8[2] | PPIase Activity Assay, Fluorescence Spectroscopy |
| Sanglifehrin A (SFA) | Macrolide | 6.9 | Not Reported | PPIase Activity Assay |
| Alisporivir (Debio-025) | CsA Analog | Not Reported | 0.34 | Not Specified |
| NIM811 | CsA Analog | Higher affinity than CsA | Not Reported | Not Specified |
Note: The IC50 value for this compound is an estimation based on the reported six-fold lower binding affinity compared to Cyclosporin A.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound relies on robust and reproducible experimental assays. Below are detailed protocols for two key methods used to assess specificity for cyclophilin A.
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This enzymatic assay measures the ability of an inhibitor to block the PPIase activity of cyclophilin A.
Principle: The assay utilizes a substrate peptide, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which exists in both cis and trans conformations. Cyclophilin A catalyzes the conversion from the cis to the trans isomer. The trans isomer is then cleaved by chymotrypsin, releasing a chromogenic product, p-nitroanilide, which can be measured spectrophotometrically at 390 nm. The rate of p-nitroanilide production is proportional to the PPIase activity of cyclophilin A.
Materials:
-
Human recombinant cyclophilin A
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of the substrate in a solution of 470 mM LiCl in trifluoroethanol.
-
Prepare working solutions of cyclophilin A and chymotrypsin in the assay buffer.
-
In a 96-well plate, add the desired concentration of the inhibitor to the wells. Include a control with no inhibitor.
-
Add the cyclophilin A solution to the wells and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 10°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and chymotrypsin to each well.
-
Immediately begin monitoring the change in absorbance at 390 nm over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear phase of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence-Based Binding Assay
This assay directly measures the binding affinity of an inhibitor to cyclophilin A.
Principle: This method often relies on the intrinsic fluorescence of tryptophan residues within the protein or the use of a fluorescently labeled ligand. When an inhibitor binds to cyclophilin A, it can cause a change in the local environment of the tryptophan residues, leading to a change in fluorescence intensity or emission wavelength. Alternatively, in a competition assay, a fluorescently labeled ligand is displaced by the unlabeled inhibitor, resulting in a decrease in fluorescence polarization or FRET signal.
Materials:
-
Human recombinant cyclophilin A
-
Inhibitor compounds (e.g., this compound)
-
Assay Buffer: e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4
-
Fluorometer
Procedure (Intrinsic Tryptophan Fluorescence):
-
Prepare a solution of cyclophilin A in the assay buffer.
-
Place the cyclophilin A solution in a quartz cuvette in the fluorometer.
-
Excite the sample at 280 nm and record the emission spectrum (typically 300-400 nm).
-
Add increasing concentrations of the inhibitor to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
The change in fluorescence intensity at the emission maximum is plotted against the inhibitor concentration.
-
The dissociation constant (Kd) is determined by fitting the binding isotherm to a suitable binding model.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The available data indicates that this compound is a notable inhibitor of cyclophilin A, albeit with a lower binding affinity compared to the well-established inhibitor, Cyclosporin A. Its specificity, while not as potent as some existing compounds, warrants further investigation, particularly in contexts where a more moderate or nuanced inhibition of cyclophilin A is desired. The detailed experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to conduct further comparative studies and to explore the therapeutic potential of this compound and other novel cyclophilin A inhibitors.
References
In Vivo Efficacy of Cymbimicin A: A Comparative Analysis with Established Immunosuppressants
For Immediate Release
This guide provides a comparative overview of the novel cyclophilin-binding agent, Cymbimicin A, and established immunosuppressants, Cyclosporine A and Tacrolimus. The focus is on the available data regarding their mechanisms of action and a proposed framework for evaluating the in vivo efficacy of this compound, for which public data is currently limited.
Introduction to this compound
This compound is a novel metabolite isolated from a strain of Micromonospora sp. that has demonstrated high-affinity binding to cyclophilin A.[1] This interaction suggests a potential immunosuppressive mechanism similar to that of Cyclosporine A, a widely used calcineurin inhibitor. While in vitro binding data is available, to date, there is a lack of publicly accessible in vivo efficacy studies for this compound. This guide aims to contextualize its potential by comparing its known properties to those of well-characterized immunosuppressants and to provide a detailed experimental protocol for future in vivo investigations.
Mechanism of Action: A Comparative Overview
The immunosuppressive effects of both Cyclosporine A and Tacrolimus are mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][3] this compound's binding to cyclophilin A suggests it may also function as a calcineurin inhibitor.[1][2]
Table 1: Comparison of Mechanistic Properties
| Feature | This compound | Cyclosporine A | Tacrolimus |
| Target Protein | Cyclophilin A[1] | Cyclophilin A[2][3] | FK-binding protein 12 (FKBP12) |
| Binding Affinity to Primary Target | High affinity, six-fold lower than Cyclosporine A[1] | High | High |
| Downstream Effector | Likely Calcineurin | Calcineurin[2][3] | Calcineurin |
| Effect on T-Cell Activation | Presumed inhibition | Inhibition of IL-2 production and T-cell activation[3][4] | Potent inhibition of T-cell activation |
Signaling Pathway of Cyclophilin-Mediated Immunosuppression
The binding of an immunosuppressant like Cyclosporine A to cyclophilin A forms a complex that then inhibits calcineurin.[2][3] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a critical step for its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).[2][3] Given this compound's affinity for cyclophilin A, it is hypothesized to follow a similar pathway.
In Vivo Efficacy: A Proposed Experimental Framework
To ascertain the in vivo immunosuppressive efficacy of this compound, a preclinical animal model of organ transplantation, such as a murine skin or heart allograft model, would be essential. The following protocol outlines a standard approach for such an investigation.
Experimental Protocol: Murine Heterotopic Heart Transplantation Model
-
Animal Models: Use of inbred mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 donors to BALB/c recipients) to ensure a robust rejection response.
-
Surgical Procedure: Perform heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (various dose levels)
-
Positive Control (e.g., Cyclosporine A or Tacrolimus at a clinically relevant dose)
-
-
Drug Administration: Daily administration of the assigned treatment via an appropriate route (e.g., intraperitoneal injection or oral gavage) starting from the day of transplantation.
-
Efficacy Endpoint: Monitor graft survival daily by palpation of the transplanted heart. The primary endpoint is the cessation of a palpable heartbeat, confirmed by laparotomy.
-
Immunological Analysis:
-
Collect blood and spleen samples at the time of rejection or a predetermined endpoint.
-
Analyze T-cell populations (CD4+, CD8+) and activation markers via flow cytometry.
-
Measure serum levels of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) using ELISA.
-
-
Histopathology: Harvest the heart allograft at the time of rejection for histological analysis to assess the severity of cellular infiltration and tissue damage.
Comparative Efficacy Data (Hypothetical)
While no specific in vivo data for this compound is available, the following table presents a hypothetical comparison based on typical outcomes observed for established immunosuppressants in preclinical models. This serves as a template for how this compound's performance could be benchmarked.
Table 2: Hypothetical In Vivo Efficacy Comparison in a Murine Heart Allograft Model
| Parameter | Vehicle Control | This compound (Projected) | Cyclosporine A | Tacrolimus |
| Mean Graft Survival (Days) | 7-10 | To be determined | 25-35 | 30-40 |
| Reduction in Splenic CD4+ T-cells | Baseline | To be determined | Significant | Significant |
| Serum IL-2 Levels (pg/mL) | High | To be determined | Significantly Reduced | Significantly Reduced |
| Graft Infiltration Score | Severe | To be determined | Mild to Moderate | Mild |
Conclusion
This compound presents a promising new scaffold for the development of immunosuppressive therapies due to its high-affinity binding to cyclophilin A. However, a comprehensive evaluation of its in vivo efficacy is imperative to understand its therapeutic potential. The experimental framework outlined in this guide provides a robust methodology for such an investigation, allowing for a direct and meaningful comparison with established immunosuppressants like Cyclosporine A and Tacrolimus. Future studies are eagerly awaited to elucidate the in vivo profile of this compound and its potential role in transplantation medicine.
References
- 1. This compound and B, two novel cyclophilin-binding structures isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of cyclophilin inhibitors | Cypralis [cypralis.com]
- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cymbimicin A: A Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
In the absence of a specific Safety Data Sheet (SDS), Cymbimicin A and any materials contaminated with it must be handled and disposed of as hazardous chemical waste. This approach minimizes risk to personnel and the environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid, in solution, or as waste). This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Waste Segregation and Containerization
Proper segregation of waste streams is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., pipette tips, tubes, gloves, and paper towels), and spill cleanup materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof container. Do not mix with other solvent waste streams unless confirmed to be compatible. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1][2] The container must be made of a material compatible with the solvent used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[2]
Table 1: Waste Stream Management for this compound
| Waste Type | Container | Key Instructions |
| Solid Waste | Labeled, leak-proof container with a plastic liner | Includes pure compound, contaminated labware (gloves, pipette tips), and spill cleanup materials. Label as "Hazardous Waste: this compound (solid)" and list any other contaminants. |
| Liquid Waste | Sealed, leak-proof, chemically compatible container (e.g., glass bottle) | Segregate based on solvent (halogenated vs. non-halogenated). Label as "Hazardous Waste: this compound in [Solvent Name]" and estimate the concentration. |
| Contaminated Sharps | Puncture-resistant sharps container | Label as "Chemically Contaminated Sharps: this compound". |
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
For liquid waste, list all chemical constituents, including solvents, and their approximate percentages.[1]
-
Keep waste containers securely closed except when adding waste.[1]
-
Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Use secondary containment for all liquid waste containers to mitigate spills.[1]
Disposal Procedure
-
Consult Institutional Guidelines: The primary step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and procedures for the disposal of novel or uncharacterized chemical waste.[3]
-
Schedule a Waste Pickup: Arrange for the collection of the hazardous waste through your EHS department. Do not attempt to dispose of this compound waste through regular trash or down the drain.[1]
-
Incineration: For investigational drugs like this compound, incineration by a licensed hazardous waste management facility is the preferred method of disposal to ensure complete destruction.[3][4]
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
For a solid spill, carefully sweep or wipe up the material, avoiding dust generation.
-
For a liquid spill, use an appropriate absorbent material.
-
All cleanup materials must be placed in the designated solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Disposal
Below is a logical workflow for the disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safe Handling of Cymbimicin A: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Cymbimicin A. As a novel metabolite with potent biological activity, this compound should be handled with the utmost care, following protocols established for highly cytotoxic compounds. Although specific safety data for this compound is not extensively available, its classification as a potential cyclophilin-binding agent and its structural similarities to other potent natural products warrant a high degree of caution. The following guidelines are based on best practices for handling cytotoxic agents, including pyrrolobenzodiazepine (PBD) dimers, which are known for their high cytotoxicity.[1][2]
Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification |
| Hand Protection | Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use. |
| Glove Thickness: A minimum thickness of 4 mil for the inner glove and 8 mil for the outer glove is recommended. | |
| Cuff: Gloves should have long cuffs that can be tucked under the sleeves of the gown. | |
| Body Protection | Disposable Gown: A solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. |
| Shoe Covers: Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area. | |
| Respiratory Protection | Fit-Tested Respirator: For procedures that may generate aerosols or when handling the powdered form of this compound, a NIOSH-approved N95 or higher-level respirator is mandatory. All personnel requiring respiratory protection must be properly fit-tested. |
| Eye and Face Protection | Safety Goggles and Face Shield: Chemical splash goggles that provide a complete seal around the eyes are required. In addition, a full-face shield should be worn over the safety goggles to protect against splashes to the face. |
Operational Plan for Safe Handling
A designated area within the laboratory should be specifically marked for the handling of this compound. Access to this area should be restricted to authorized personnel only.
Step 1: Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area, such as a chemical fume hood.
-
Wear full PPE as outlined in Table 1 during unpacking.
-
Verify that the primary container is sealed and intact.
Step 2: Storage
-
Store this compound in a clearly labeled, sealed, and shatterproof secondary container.
-
The storage location should be a designated, secure, and ventilated area away from incompatible materials.
-
Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.
Step 3: Preparation and Handling
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a powdered weighing station that is vented to the outside.
-
Use disposable labware (e.g., spatulas, weigh boats, pipette tips) whenever possible to minimize contamination of reusable equipment.
-
If using reusable equipment, have a dedicated set for this compound work and decontaminate it thoroughly after each use.
Step 4: Decontamination
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A validated decontamination procedure should be in place. This may involve the use of a solution such as 10% sodium hypochlorite followed by a rinse with 70% ethanol and then water. The effectiveness of the decontamination process should be verified.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, labware, and absorbent materials, must be placed in a designated, labeled, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Sharps: All contaminated sharps, such as needles and serological pipettes, must be disposed of in a designated sharps container for cytotoxic waste.
-
Waste Segregation: Do not mix this compound waste with other chemical or biological waste streams unless specifically permitted by your institution's environmental health and safety office.
Emergency Procedures: this compound Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. A spill kit specifically for cytotoxic agents should be readily available in the handling area.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
